molecular formula C8H6Cl2O2 B1307951 3,5-Dichloro-2-methoxybenzaldehyde CAS No. 76008-04-3

3,5-Dichloro-2-methoxybenzaldehyde

Cat. No.: B1307951
CAS No.: 76008-04-3
M. Wt: 205.03 g/mol
InChI Key: OYKSTJSVNQYCRE-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dichloro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKSTJSVNQYCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394014
Record name 3,5-dichloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76008-04-3
Record name 3,5-dichloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its utility as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates and other fine chemicals, necessitates a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physical Properties

A summary of the core physical properties of this compound is presented below. It is important to note that while some properties like molecular formula and weight are well-established, experimental values for properties such as melting and boiling points can vary slightly depending on the purity of the sample and the experimental conditions.

PropertyValueReference
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
Appearance Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for the experimental determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube is sealed at one end by heating it in a flame. The open end of the capillary tube is then pressed into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.[2][3]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point apparatus).[2]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]

  • Purity Assessment: A narrow melting range suggests high purity, while a broad and depressed melting range indicates the presence of impurities.

Boiling Point Determination (for liquids or low-melting solids)

Should this compound be a low-melting solid, its boiling point can be determined after melting.

Methodology:

  • Sample Preparation: A small amount of the liquid sample is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[4][5][6]

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).[5][7]

  • Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[7] The heating is then discontinued, and the bath is allowed to cool slowly.

  • Boiling Point Reading: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance.[7]

Density Determination

The density of a solid can be determined by measuring the volume of a known mass of the substance.

Methodology (by displacement):

  • Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble. The initial volume of the liquid is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring no splashing. The new volume is recorded. The volume of the solid is the difference between the final and initial volume readings.

  • Calculation: The density is calculated by dividing the mass of the solid by its determined volume (Density = Mass / Volume).

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for applications in synthesis and purification.

Methodology:

  • Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A small volume (e.g., 1 mL) of a specific solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) is added to each test tube.[8][9]

  • Observation: The mixture is agitated or vortexed to facilitate dissolution. The solubility is observed and recorded. If the compound dissolves, it is noted as "soluble." If it remains as a solid, it is "insoluble." If some dissolves, it can be classified as "partially soluble" or "sparingly soluble."[9] This process is repeated with a range of polar and non-polar solvents to establish a solubility profile.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the key physical properties of a novel or uncharacterized chemical compound.

G Physicochemical Property Determination Workflow A Obtain Pure Sample B Visual Inspection (Appearance, Color) A->B Initial Step C Melting Point Determination B->C D Boiling Point Determination (if applicable) C->D If low melting solid E Density Measurement C->E F Solubility Profiling D->F E->F G Data Compilation & Analysis F->G H Characterization Complete G->H Final Report

Caption: A logical workflow for the experimental determination of physical properties.

References

In-Depth Technical Guide to 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₆Cl₂O₂ and a molecular weight of 205.04 g/mol .[1][2] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its reactivity is primarily dictated by the aldehyde functional group and influenced by the electron-withdrawing chloro substituents and the electron-donating methoxy group on the benzene ring. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a summary of its spectroscopic characteristics, drawing comparisons with closely related analogs.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and data from analogous compounds. It is expected to be a solid at room temperature.

PropertyValueReference
Molecular Formula C₈H₆Cl₂O₂[1][2]
Molecular Weight 205.04 g/mol [1][2]
CAS Number 76008-04-3[1]
IUPAC Name This compound
Physical State Solid (predicted)

Synthesis and Purification

A likely and effective method for the synthesis of this compound involves a two-step process: the dichlorination of salicylaldehyde to form 3,5-dichlorosalicylaldehyde, followed by the methylation of the hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichlorosalicylaldehyde (Precursor)

  • Materials: Salicylaldehyde, hydrochloric acid, hydrogen peroxide.

Step 2: Methylation of 3,5-Dichlorosalicylaldehyde

  • Materials: 3,5-Dichlorosalicylaldehyde, dimethyl sulfate (DMS), a suitable base (e.g., sodium hydroxide or potassium carbonate), and a solvent (e.g., acetone, DMF, or water).

  • Procedure:

    • In a well-ventilated fume hood, dissolve 3,5-dichlorosalicylaldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add the base to the solution and stir until it dissolves.

    • Cool the mixture in an ice bath.

    • Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining a low temperature. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding an aqueous solution of a base (e.g., sodium bicarbonate) to neutralize any remaining acid and destroy excess DMS.

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

G General Synthetic Workflow Salicylaldehyde Salicylaldehyde Dichlorination Dichlorination (e.g., HCl/H₂O₂) Salicylaldehyde->Dichlorination Precursor 3,5-Dichlorosalicylaldehyde Dichlorination->Precursor Methylation Methylation (Dimethyl Sulfate, Base) Precursor->Methylation Crude_Product Crude this compound Methylation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A plausible synthetic workflow for this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Aldehyde Proton (-CHO): A singlet is expected between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring.

  • Methoxy Protons (-OCH₃): A singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-CHO): A signal is expected between δ 185 and 195 ppm.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group being the most downfield.

  • Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch (Aldehyde): A strong absorption band is expected around 1700 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks are expected above 3000 cm⁻¹.

  • C-O Stretch (Ether): An absorption is expected in the region of 1250-1000 cm⁻¹.

  • C-Cl Stretch: Absorptions are expected in the fingerprint region below 800 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) at m/z 204 and a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Benzaldehyde derivatives are known to be precursors for the synthesis of compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The presence of chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, this compound is a valuable building block for generating libraries of compounds for drug discovery screening.

G Potential Drug Discovery Workflow Start This compound Reaction Chemical Synthesis (e.g., Condensation, Coupling) Start->Reaction Library Library of Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

Technical Guide: Structure Elucidation of 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview for the structure elucidation of 3,5-dichloro-2-methoxybenzaldehyde. It includes predicted spectroscopic data, standardized experimental protocols for data acquisition, and logical workflows for synthesis and analysis.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₈H₆Cl₂O₂

  • Molecular Weight: 205.04 g/mol

  • CAS Number: 76008-04-3

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the structural confirmation of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Assigned ProtonPredicted Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constant (J) in HzIntegration
Aldehyde (-CHO)9.9 - 10.3SingletN/A1H
Aromatic (H-4)7.7 - 7.9Doublet~2.51H
Aromatic (H-6)7.5 - 7.7Doublet~2.51H
Methoxy (-OCH₃)3.9 - 4.2SingletN/A3H

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Assigned CarbonPredicted Chemical Shift (δ) ppm
Carbonyl (C=O)189 - 193
Aromatic (C-2)157 - 161
Aromatic (C-5)136 - 140
Aromatic (C-1)134 - 138
Aromatic (C-3)130 - 134
Aromatic (C-4)128 - 132
Aromatic (C-6)126 - 130
Methoxy (-OCH₃)56 - 60

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumC-H Stretch (Aromatic)
~2970, ~2850MediumC-H Stretch (Methoxy)
~2880, ~2780MediumC-H Stretch (Aldehyde)
~1705StrongC=O Stretch (Aldehyde)
~1580, ~1460StrongC=C Stretch (Aromatic Ring)
~1260StrongC-O Stretch (Aryl Ether)
~850StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

Mass-to-Charge (m/z)Predicted Relative AbundanceAssignment
204/206/208High[M]⁺, [M+2]⁺, [M+4]⁺ Isotopic cluster
203/205/207Medium[M-H]⁺
175/177/179Medium[M-CHO]⁺
160/162/164Low[M-CHO-CH₃]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the necessary spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule.

  • Materials: this compound, deuterated chloroform (CDCl₃), tetramethylsilane (TMS).

  • Procedure:

    • Sample Preparation: Accurately weigh 15-20 mg of the compound and dissolve it in approximately 0.7 mL of CDCl₃ in a clean NMR tube.

    • Add one drop of TMS as an internal standard.

    • Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Use a spectral width of at least 12 ppm and acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Switch the probe to the carbon frequency. Acquire a proton-decoupled carbon spectrum over a range of 0-200 ppm. A greater number of scans will be required compared to the proton spectrum.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

3.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Materials: this compound, potassium bromide (KBr, IR grade).

  • Procedure:

    • Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with approximately 100 mg of dry KBr using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

    • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and run a background scan.

    • Sample Spectrum: Place the KBr pellet in the holder and acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Label the significant peaks.

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Materials: this compound, a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.

    • GC Separation: Inject a small volume of the solution into the GC. The compound will be separated from any impurities based on its retention time.

    • MS Analysis: The eluent from the GC is introduced into the ion source of the mass spectrometer. The molecules are ionized by a high-energy electron beam.

    • The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).

    • Data Processing: The mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern.

Visualizations

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Structure Elucidation start Synthesized Compound purify Purification start->purify NMR NMR (1H, 13C) purify->NMR IR FTIR purify->IR MS GC-MS purify->MS analyze Analyze Spectra NMR->analyze IR->analyze MS->analyze propose Propose Structure analyze->propose confirm Confirm Structure propose->confirm

Caption: Workflow for Spectroscopic Analysis.

start 3,5-Dichlorosalicylaldehyde product This compound start->product Williamson Ether Synthesis reagent Methylating Agent (e.g., Dimethyl Sulfate) reagent->product

Caption: Plausible Synthetic Route.

An In-depth Technical Guide on 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of 3,5-Dichloro-2-methoxybenzaldehyde. However, a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The information presented herein is based on general principles of organic chemistry and data available for structurally related compounds.

Introduction

This compound is an aromatic aldehyde with the chemical formula C₈H₆Cl₂O₂. Its structure, featuring a benzaldehyde core with two chlorine atoms and a methoxy group, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. The chlorine and methoxy substituents significantly influence the molecule's reactivity and physical properties, including its solubility. Understanding these properties is crucial for its effective use in synthetic chemistry.

Physicochemical Properties

While specific experimental data for this compound is limited, some general physicochemical properties can be inferred:

  • Molecular Weight: 205.04 g/mol

  • Appearance: Likely a solid at room temperature, similar to other substituted benzaldehydes.

  • Reactivity: The aldehyde group is the primary site of reactivity, participating in reactions such as nucleophilic addition, condensation, and oxidation. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methoxy group modulate the reactivity of both the aldehyde and the aromatic ring.

Solubility Profile

3.1. Quantitative Solubility Data

As of the latest search, no specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic or aqueous solvents has been published in readily accessible scientific literature or databases.

3.2. Qualitative Solubility Assessment

Based on the principles of "like dissolves like," a qualitative assessment of the solubility of this compound can be made:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the polar aldehyde and methoxy groups may impart some solubility in polar protic solvents. However, the nonpolar benzene ring and the two chloro substituents will likely limit its solubility in water. It is expected to have low to moderate solubility in alcohols like ethanol and methanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Higher solubility is anticipated in polar aprotic solvents, which can effectively solvate the polar functional groups of the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Due to the significant halogen and oxygen-containing functional groups, solubility in nonpolar solvents is expected to be limited.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted Solubility
Polar ProticWaterLow
Methanol, EthanolLow to Moderate
Polar AproticDMSO, DMF, AcetonitrileModerate to High
NonpolarToluene, HexaneLow
Chlorinated SolventsDichloromethane, ChloroformModerate

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound using the isothermal shake-flask method.

4.1. Materials and Equipment

  • This compound (analytical grade)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, toluene)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

    • Dilute the filtered sample solutions with the appropriate solvent to a concentration within the range of the calibration curve.

    • Analyze the diluted sample solutions using the same analytical method.

  • Calculation:

    • Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.

4.3. Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent in a vial B Seal vial A->B C Equilibrate in shaker bath (e.g., 25°C, 24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm filter E->F H Dilute filtered sample F->H G Prepare calibration standards I Analyze standards and sample (e.g., HPLC or GC) G->I H->I J Determine concentration from calibration curve I->J K Calculate solubility (accounting for dilution) J->K

Caption: Workflow for Experimental Solubility Determination.

Potential Role in Synthetic Pathways

Given its structure, this compound can serve as a versatile starting material in organic synthesis. For instance, it can be a precursor in the synthesis of various heterocyclic compounds or other complex molecular scaffolds relevant to drug development. A hypothetical synthetic pathway could involve a condensation reaction followed by cyclization.

5.1. Hypothetical Synthetic Pathway Diagram

G A This compound B Condensation Reaction (e.g., with an active methylene compound) A->B C Intermediate Product B->C D Cyclization Reaction C->D E Final Biologically Active Scaffold D->E

Caption: Hypothetical Synthetic Pathway.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, its chemical structure suggests it is likely soluble in polar aprotic solvents and moderately soluble in polar protic and chlorinated solvents, with low solubility in water and nonpolar solvents. The provided experimental protocol offers a standardized method for determining its precise solubility in various solvents, which is a critical step for its application in research and development. Its potential as a synthetic intermediate underscores the importance of further characterizing its physicochemical properties.

A Technical Guide to the Spectroscopic Profile of 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-Dichloro-2-methoxybenzaldehyde (CAS No: 76008-04-3). Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this document presents predicted spectroscopic characteristics based on the analysis of structurally related compounds. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are provided to enable researchers to perform their own analyses. This guide is intended to serve as a valuable resource for scientists and professionals involved in drug development and chemical research.

Compound Identification

This compound is a disubstituted aromatic aldehyde. Its chemical structure and key identifiers are presented below.

IdentifierValue
IUPAC Name This compound
CAS Number 76008-04-3[1]
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
Chemical Structure
InChI InChI=1S/C8H6Cl2O2/c1-12-8(6(10)3-5(9)2-7(8)4-11)/h2-4H,1H3
SMILES COC1=C(C=C(C=C1Cl)C=O)Cl

Predicted Spectroscopic Data

Predicted ¹H NMR Spectroscopic Data

The expected chemical shifts (δ) in ppm relative to a TMS standard are outlined below. The solvent is assumed to be CDCl₃.

Predicted Chemical Shift (δ) ppmPredicted MultiplicityIntegrationAssignment
~10.3Singlet1HAldehyde (-CHO)
~7.6Doublet1HAromatic (H-6)
~7.3Doublet1HAromatic (H-4)
~4.0Singlet3HMethoxy (-OCH₃)
Predicted ¹³C NMR Spectroscopic Data

The expected chemical shifts (δ) in ppm are outlined below. The solvent is assumed to be CDCl₃.

Predicted Chemical Shift (δ) ppmAssignment
~188Aldehyde Carbonyl (C=O)
~158Aromatic (C-2)
~135Aromatic (C-1)
~133Aromatic (C-5)
~130Aromatic (C-3)
~128Aromatic (C-6)
~125Aromatic (C-4)
~63Methoxy (-OCH₃)
Predicted Infrared (IR) Spectroscopy Data
Predicted Wavenumber (cm⁻¹)Predicted IntensityAssignment
~2900Medium-StrongC-H Stretch (aromatic and aliphatic)
~2850MediumC-H Stretch (aldehyde)
~1710StrongC=O Stretch (aldehyde)
~1580StrongC=C Stretch (aromatic ring)
~1250StrongC-O Stretch (aryl ether)
~800StrongC-Cl Stretch
Predicted Mass Spectrometry (MS) Data

For electron ionization (EI) mass spectrometry, the following fragments are expected:

m/zAssignment
204/206/208Molecular ion peak (M⁺) with isotopic pattern for two chlorine atoms
203/205/207[M-H]⁺
175/177/179[M-CHO]⁺
160/162/164[M-CHO-CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Materials:

  • This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Glass Pasteur pipette and bulb

  • Small vial

Procedure:

  • Sample Preparation: Dissolve the appropriate amount of the compound in a small vial with approximately 0.6-0.7 mL of the deuterated solvent.

  • Sample Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard one-pulse sequence.

    • Set the spectral width to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A larger number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Phase correct the spectrum and apply a baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr), IR grade (100-200 mg)

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the compound with 100-200 mg of dry KBr powder in an agate mortar.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument's software will ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound

  • A suitable volatile solvent (e.g., methanol or dichloromethane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent.

  • GC Separation (Optional but Recommended): Inject a small volume of the solution into the GC. The compound will be separated from any impurities based on its retention time.

  • MS Analysis:

    • The eluent from the GC is introduced into the ion source of the mass spectrometer.

    • The sample is ionized, typically by electron impact (EI).

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak and the fragmentation pattern are then analyzed.

Workflow Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Compound Solid Compound Dissolve Dissolve in Appropriate Solvent Compound->Dissolve Filter Filter Solution Dissolve->Filter NMR NMR Spectroscopy Filter->NMR IR FTIR Spectroscopy Filter->IR MS Mass Spectrometry Filter->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpret Interpret Spectra & Elucidate Structure Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR_Workflow Sample_Prep Prepare Sample in Deuterated Solvent Insert_Sample Insert Sample into Magnet Sample_Prep->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Lock_Shim->Acquire_13C Process_Data Fourier Transform, Phase and Baseline Correction Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze Analyze Chemical Shifts, Coupling, and Integration Process_Data->Analyze

Caption: Detailed workflow for NMR spectroscopy.

References

3,5-Dichloro-2-methoxybenzaldehyde: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3,5-Dichloro-2-methoxybenzaldehyde (CAS No. 76008-04-3) is readily available in public databases. The following information is compiled from data on structurally similar compounds and should be used as a guide for preliminary risk assessment and safe handling procedures. It is imperative that a comprehensive, substance-specific risk assessment is conducted before handling this chemical. All operations should be performed by trained personnel in a controlled laboratory setting.

Introduction

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its reactivity is characteristic of aromatic aldehydes, while the dichloro and methoxy substitutions influence its physical, chemical, and toxicological properties. This guide provides a detailed overview of the inferred safety and handling protocols for this compound, aimed at researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds like 2-hydroxy-3-methoxybenzaldehyde, 2-methoxybenzaldehyde, and other chlorinated benzaldehydes, this compound is anticipated to be classified as follows:

Table 1: Inferred GHS Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Acute Toxicity, Oral4 (Assumed)H302: Harmful if swallowed

Pictogram:

alt text

Signal Word: Warning

Precautionary Statements:

A comprehensive set of precautionary statements is crucial for safe handling.

Table 2: Inferred Precautionary Statements

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes known data for the target compound and relevant data from analogous compounds for comparison.

Table 3: Physical and Chemical Properties

PropertyThis compound2-Methoxybenzaldehyde3,4-Dimethoxybenzaldehyde
CAS Number 76008-04-3[1]135-02-4120-14-9
Molecular Formula C₈H₆Cl₂O₂[1]C₈H₈O₂C₉H₁₀O₃
Molecular Weight 205.04 g/mol [1]136.15 g/mol [2]166.17 g/mol [3]
Appearance Not specifiedLight yellow solid[4]White to light yellow crystalline powder
Melting Point Not specified34 - 40 °C[4]40 - 42 °C
Boiling Point Not specified238 °C @ 760 mmHg[4]281 °C
Solubility Not specifiedSoluble in water and propylene glycol.[2]Slightly soluble in water
Flash Point Not specified117 °C[4]143 °C

Experimental Protocols

As no specific toxicological studies for this compound are publicly available, this section outlines generalized protocols for assessing the key hazards identified.

Skin Irritation/Corrosion Test (OECD TG 439)

This in vitro test method uses reconstructed human epidermis to assess skin irritation potential.

  • Test System: A reconstructed human epidermis model is used.

  • Procedure: The test chemical is applied topically to the epidermis tissue.

  • Exposure: The chemical is left in contact for a defined period (e.g., 60 minutes).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay).

  • Classification: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Acute Eye Irritation/Corrosion Test (OECD TG 405)

This in vivo test is performed on albino rabbits.

  • Test Animals: Three healthy adult albino rabbits are used per test.

  • Procedure: A single dose of the test substance is applied into one eye of each animal. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.

  • Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

  • Classification: The classification is based on the severity and persistence of the observed lesions.

Signaling Pathways and Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Monitoring start Start: Handling of this compound hazard_id Hazard Identification (Inferred from Analogues) start->hazard_id exposure_assess Exposure Assessment (Route, Duration, Frequency) hazard_id->exposure_assess risk_char Risk Characterization exposure_assess->risk_char eng_controls Engineering Controls (Fume Hood) risk_char->eng_controls admin_controls Administrative Controls (SOPs, Training) eng_controls->admin_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin_controls->ppe monitoring Health & Exposure Monitoring ppe->monitoring review Review and Update Procedures monitoring->review review->start Re-evaluate end Safe Handling Achieved review->end

Caption: Risk assessment and control workflow for handling this compound.

First_Aid_Response cluster_routes Routes of Exposure and Immediate Actions cluster_actions First Aid Measures exposure Exposure to this compound skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Remove contaminated clothing. Wash skin with plenty of soap and water. skin->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eyes->rinse_eyes fresh_air Move person to fresh air. Keep comfortable for breathing. inhalation->fresh_air medical_ingestion Rinse mouth. Call a POISON CENTER or doctor. ingestion->medical_ingestion seek_medical Seek Medical Advice/Attention wash_skin->seek_medical If irritation persists rinse_eyes->seek_medical If irritation persists fresh_air->seek_medical If feeling unwell medical_ingestion->seek_medical

Caption: First aid response for exposure to this compound.

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[4][5]

  • Avoid formation of dust and aerosols.

  • Wear appropriate personal protective equipment (see Section 7).

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

  • Store locked up.

Personal Protective Equipment

A comprehensive PPE program is essential to minimize exposure.

Table 4: Recommended Personal Protective Equipment

Body PartEquipmentSpecification
Eyes/Face Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US) approved standards.
Skin Chemical-resistant glovesMaterial: Nitrile rubber, neoprene, or other resistant material. Inspect gloves before use.
Lab coatLong-sleeved, appropriate for the level of risk.
Respiratory Respirator (if ventilation is inadequate)NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.

First Aid Measures

Table 5: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[5][6]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, a robust safety and handling protocol can be established based on data from analogous compounds. The primary hazards are likely to be skin, eye, and respiratory irritation, with potential for harm if swallowed. Strict adherence to engineering controls, administrative procedures, and the use of appropriate personal protective equipment are paramount to ensure the safety of laboratory personnel. It is strongly recommended that users of this chemical seek more specific safety information from the supplier or conduct their own in-house risk assessment before commencing any work.

References

3,5-Dichloro-2-methoxybenzaldehyde material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the material safety data sheet for 3,5-Dichloro-2-methoxybenzaldehyde, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

Chemical Name: this compound CAS Number: 76008-04-3[1] Molecular Formula: C₈H₆Cl₂O₂[2] Molecular Weight: 205.04 g/mol [2]

This section summarizes the key physical and chemical properties of this compound. The data is compiled from available Safety Data Sheets (SDS) and chemical databases.

Table 1: Physical and Chemical Properties

PropertyValueSource
Physical StateSolidAssumed based on similar compounds
AppearanceNo data available-
OdorNo data available-
Melting Point/Freezing PointNo data available-
Boiling Point/Boiling RangeNo data available-
Flash PointNo data available-
SolubilityNo data available-

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The specific GHS classification for this compound is not explicitly stated in the readily available resources. However, based on the hazards of similar benzaldehyde derivatives, it is prudent to handle this compound with care, assuming it may possess irritant or other hazardous properties.

Table 2: GHS Hazard Classification (Anticipated)

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralNot Classified-
Skin Corrosion/IrritationCategory 2 (Assumed)Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A (Assumed)Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Assumed)May cause respiratory irritation

Note: The GHS classification presented here is assumed based on related chemical structures and should be confirmed by a comprehensive SDS for this compound.

Toxicological Information

Detailed toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not available in the searched documents. Toxicological properties have not been fully investigated.

Table 3: Toxicological Data

TestRouteSpeciesValue
LD50OralNo data availableNo data available
LD50DermalNo data availableNo data available
LC50InhalationNo data availableNo data available

Handling, Storage, and Personal Protection

This section outlines the recommended procedures for the safe handling and storage of this compound, along with personal protective equipment (PPE) guidelines.

Experimental Protocol for Safe Handling
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood to minimize exposure to vapors or dust.[3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[3]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Procedures
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid and Emergency Procedures

In the event of exposure or an emergency, follow the first-aid measures outlined below.

Table 4: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Hazardous decomposition products may include carbon oxides and hydrogen chloride gas.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Chemical Handling and Safety

The following diagram illustrates the logical workflow for handling this compound safely in a research environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Response Assess Hazards Assess Hazards Review SDS Review SDS Assess Hazards->Review SDS Select PPE Select PPE Review SDS->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Clean Work Area Clean Work Area Dispose of Waste->Clean Work Area End End Clean Work Area->End Spill Spill Follow Spill Protocol Follow Spill Protocol Spill->Follow Spill Protocol Exposure Exposure Follow First-Aid Follow First-Aid Exposure->Follow First-Aid Fire Fire Follow Fire Protocol Follow Fire Protocol Fire->Follow Fire Protocol

Caption: Workflow for Safe Chemical Handling.

References

The Versatile Role of 3,5-Dichloro-2-methoxybenzaldehyde in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-methoxybenzaldehyde is a versatile synthetic intermediate that serves as a valuable building block for a diverse array of organic molecules. Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms and an electron-donating methoxy group on the aromatic ring, imparts distinct reactivity to the aldehyde functionality. This technical guide provides a comprehensive overview of the role of this compound in organic synthesis, with a focus on its application in the construction of key molecular scaffolds such as chalcones, Schiff bases, and other heterocyclic systems. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.

Introduction

Substituted benzaldehydes are fundamental precursors in organic synthesis, enabling the construction of complex molecular architectures with diverse biological and material properties. This compound, with its specific arrangement of chloro and methoxy substituents, offers a unique platform for synthetic transformations. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Conversely, the methoxy group can influence the electronic and steric environment of the reaction center. This guide explores the synthetic utility of this compound in key organic reactions.

Key Synthetic Transformations

This compound is a key reactant in several fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. The following sections detail the methodologies for some of the most important transformations.

Claisen-Schmidt Condensation: Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important intermediates for the synthesis of flavonoids and other heterocyclic compounds. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from substituted benzaldehydes and acetophenones.

A general protocol for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted acetophenone (1.0 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as a 40-50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature or while cooling in an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base. The precipitated crude chalcone is collected by vacuum filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Table 1: Quantitative Data for a Representative Claisen-Schmidt Condensation

Reactant AReactant BBaseSolventReaction TimeYield (%)Melting Point (°C)
This compoundAcetophenoneNaOHEthanol4-6 h85-95Varies with acetophenone
This compound4'-MethylacetophenoneKOHEthanol4-6 h88-96Varies with acetophenone
This compound4'-ChloroacetophenoneNaOHEthanol5-7 h82-92Varies with acetophenone

Note: The yields and melting points are typical for Claisen-Schmidt condensations of substituted benzaldehydes and may vary depending on the specific acetophenone derivative and reaction conditions.

Claisen_Schmidt_Condensation sub This compound + Acetophenone derivative base Base (NaOH or KOH) Ethanol sub->base Reaction Conditions intermediate Enolate formation and Nucleophilic attack base->intermediate product Chalcone (1-(substituted phenyl)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-en-1-one) intermediate->product Dehydration Schiff_Base_Formation aldehyde This compound reaction Condensation (Ethanol, reflux) aldehyde->reaction amine Primary Amine (R-NH2) amine->reaction product Schiff Base (N-(substituted phenyl)-1-(3,5-dichloro-2-methoxyphenyl)methanimine) reaction->product Knoevenagel_Condensation aldehyde This compound reaction Base Catalyst (e.g., Piperidine) aldehyde->reaction methylene Active Methylene Compound (Z-CH2-Z') methylene->reaction product α,β-Unsaturated Product reaction->product Dehydration Wittig_Reaction ylide Phosphorus Ylide (Ph3P=CHR) cycloaddition [2+2] Cycloaddition ylide->cycloaddition aldehyde This compound aldehyde->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane elimination Elimination oxaphosphetane->elimination alkene Alkene elimination->alkene phosphine_oxide Triphenylphosphine oxide elimination->phosphine_oxide Biological_Activity_Workflow start This compound synthesis Organic Synthesis (e.g., Claisen-Schmidt, Schiff Base Formation) start->synthesis derivatives Chalcones, Schiff Bases, etc. synthesis->derivatives screening Biological Screening (e.g., Anticancer, Antimicrobial assays) derivatives->screening activity Observed Biological Activity screening->activity sar Structure-Activity Relationship (SAR) Studies activity->sar optimization Lead Optimization sar->optimization drug_candidate Potential Drug Candidate optimization->drug_candidate

3,5-Dichloro-2-methoxybenzaldehyde: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dichloro-2-methoxybenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial chemical intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two chlorine atoms and a methoxy group on the benzaldehyde core, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a building block in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of the electron-withdrawing chlorine atoms and the electron-donating methoxy group on the aromatic ring influences its chemical reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76008-04-3[1][2][3]
Molecular Formula C₈H₆Cl₂O₂[1][3]
Molecular Weight 205.04 g/mol [1][3]
Melting Point Not available
Boiling Point Not available
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.General Knowledge

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. Below is a summary of expected spectral data based on its structure and data from analogous compounds.

Table 2: Spectroscopic Data for this compound (Predicted and/or from Similar Compounds)

Technique Expected Peaks/Signals
¹H NMR δ ~10.3 ppm (s, 1H, -CHO), ~7.7 ppm (d, 1H, Ar-H), ~7.4 ppm (d, 1H, Ar-H), ~4.0 ppm (s, 3H, -OCH₃)
¹³C NMR δ ~188 ppm (C=O), ~158 ppm (C-OCH₃), ~135 ppm (C-Cl), ~132 ppm (C-Cl), ~130 ppm (Ar-C), ~128 ppm (Ar-C), ~125 ppm (C-CHO), ~56 ppm (-OCH₃)
IR (cm⁻¹) ~2850 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1580, 1470 (C=C, aromatic), ~1250 (C-O, ether), ~800-700 (C-Cl)
Mass Spec (m/z) 204/206/208 (M⁺, isotopic pattern for 2 Cl atoms), 175/177 (M⁺ - CHO)

Synthesis of this compound

The synthesis of this compound typically starts from a more readily available substituted phenol. A common synthetic route involves the chlorination and subsequent methylation of a suitable precursor.

General Synthetic Pathway

A plausible synthetic route starts from 2-hydroxybenzaldehyde (salicylaldehyde). The phenolic hydroxyl group directs the electrophilic aromatic substitution (chlorination) to the ortho and para positions. Due to the presence of the aldehyde group, which is a meta-director, the substitution pattern can be controlled. Subsequent methylation of the hydroxyl group yields the final product.

G A 2-Hydroxybenzaldehyde B 3,5-Dichloro-2-hydroxybenzaldehyde A->B Chlorination (e.g., SO2Cl2) C This compound B->C Methylation (e.g., CH3I, K2CO3)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis from 3,5-Dichlorosalicylaldehyde

This protocol outlines the methylation of 3,5-dichlorosalicylaldehyde to produce this compound.

Materials:

  • 3,5-Dichlorosalicylaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Anhydrous acetone

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-dichlorosalicylaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Reactions and Applications in Drug Development

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceutical compounds.

Key Reactions

The aldehyde group can undergo a range of reactions, including:

  • Reductive amination: To form substituted benzylamines.

  • Wittig reaction: To form stilbene derivatives.

  • Henry reaction: To form nitroaldol products.

  • Grignard and organolithium additions: To form secondary alcohols.

  • Oxidation: To form the corresponding carboxylic acid.

  • Condensation reactions: With active methylene compounds to form various heterocyclic structures.

Role in Pharmaceutical Synthesis

While specific examples in publicly accessible literature are limited, the structural motif of this compound is present in various patented compounds with potential biological activities. Its utility lies in its ability to introduce a dichlorinated and methoxylated phenyl ring into a larger molecule, which can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Hypothetical Application in the Synthesis of a Kinase Inhibitor:

Many kinase inhibitors possess a substituted aromatic core. This compound can serve as a starting material for the synthesis of such a core structure.

G A 3,5-Dichloro-2- methoxybenzaldehyde B Substituted Benzylamine A->B Reductive Amination (with a primary amine) C Amide Intermediate B->C Amide Coupling (with a carboxylic acid) D Final Kinase Inhibitor C->D Further Functionalization (e.g., Suzuki Coupling) G cluster_0 Scaffold Selection cluster_1 Synthesis and Optimization cluster_2 Lead Optimization A Identify Target Scaffold B In-silico Screening of Building Blocks A->B C Select this compound for desired properties B->C D Develop Synthetic Route C->D E Synthesize Library of Analogs D->E F Structure-Activity Relationship (SAR) Studies E->F G Identify Lead Compound F->G H ADME/Tox Profiling G->H I Candidate Selection H->I

References

Methodological & Application

Application Note: A Two-Step Synthesis of 3,5-Dichloro-2-methoxybenzaldehyde from 2,4-Dichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed two-step protocol for the synthesis of 3,5-dichloro-2-methoxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the ortho-formylation of commercially available 2,4-dichlorophenol via the Reimer-Tiemann reaction to yield 3,5-dichloro-2-hydroxybenzaldehyde. Subsequent O-methylation of the intermediate using dimethyl sulfate affords the final product. This document outlines the experimental procedures, including reaction conditions, purification methods, and characterization data.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted benzaldehyde structure allows for a wide range of subsequent chemical transformations. The following protocol describes a reliable and scalable two-step synthesis starting from 2,4-dichlorophenol. The initial step involves a Reimer-Tiemann reaction, a well-established method for the ortho-formylation of phenols.[1][2][3][4] This reaction proceeds through the in-situ generation of dichlorocarbene from chloroform in a basic medium.[1][2][3] The subsequent step is the methylation of the phenolic hydroxyl group of the intermediate, 3,5-dichloro-2-hydroxybenzaldehyde, using dimethyl sulfate in the presence of a base to yield the desired product.

Overall Reaction Scheme

Synthesis_Scheme cluster_0 Step 1: Reimer-Tiemann Formylation cluster_1 Step 2: O-Methylation 2,4-Dichlorophenol 3,5-Dichloro-2-hydroxybenzaldehyde 2,4-Dichlorophenol->3,5-Dichloro-2-hydroxybenzaldehyde 1. CHCl3, NaOH 2. H3O+ Intermediate This compound Intermediate->this compound (CH3)2SO4, K2CO3 Acetone

Figure 1: Overall synthetic route from 2,4-Dichlorophenol to this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-2-hydroxybenzaldehyde

This procedure is adapted from the Reimer-Tiemann formylation of substituted phenols.[5]

Materials:

  • 2,4-Dichlorophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide (6.0 eq) in deionized water.

  • To this solution, add 2,4-dichlorophenol (1.0 eq).

  • Heat the mixture to 60-65 °C with vigorous stirring.

  • Add chloroform (3.0 eq) dropwise via the dropping funnel over a period of 1 hour, maintaining the reaction temperature.

  • After the addition is complete, continue to stir the reaction mixture at 60-65 °C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and remove the excess chloroform by distillation.

  • Acidify the remaining aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 3,5-dichloro-2-hydroxybenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This procedure utilizes a standard O-methylation method with dimethyl sulfate.

Materials:

  • 3,5-Dichloro-2-hydroxybenzaldehyde

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone

  • Deionized water

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Step Reactant Molar Mass ( g/mol ) Equivalents Amount Reagent/Solvent Conditions Typical Yield (%) Product Purity (%)
1 2,4-Dichlorophenol163.001.0(User defined)NaOH, CHCl₃, H₂O60-65 °C, 4h60-70>95 (after recrystallization)
2 3,5-Dichloro-2-hydroxybenzaldehyde191.011.0(User defined)(CH₃)₂SO₄, K₂CO₃, AcetoneReflux, 4-6h85-95>98 (after purification)

Table 1: Summary of reaction parameters and results.

Workflow and Signaling Pathway Diagrams

SynthesisWorkflow Synthesis Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Methylation Start 2,4-Dichlorophenol Mix Dissolve in NaOH(aq) Start->Mix Heat Heat to 60-65°C Mix->Heat Add_CHCl3 Add Chloroform Heat->Add_CHCl3 React1 Stir for 3h Add_CHCl3->React1 Workup1 Acidify & Extract React1->Workup1 Purify1 Recrystallize Workup1->Purify1 Intermediate 3,5-Dichloro-2-hydroxybenzaldehyde Purify1->Intermediate Start2 Intermediate Product Mix2 Suspend in Acetone with K2CO3 Start2->Mix2 Add_DMS Add Dimethyl Sulfate Mix2->Add_DMS React2 Reflux for 4-6h Add_DMS->React2 Workup2 Filter & Extract React2->Workup2 Purify2 Column Chromatography Workup2->Purify2 FinalProduct This compound Purify2->FinalProduct

Figure 2: Detailed experimental workflow for the two-step synthesis.

ReimerTiemannMechanism Reimer-Tiemann Reaction Logical Pathway A Chloroform (CHCl3) + NaOH B Dichlorocarbene (:CCl2) Generation A->B E Electrophilic Attack at Ortho-position B->E C 2,4-Dichlorophenol + NaOH D 2,4-Dichlorophenoxide Ion C->D D->E F Dichloromethylated Intermediate E->F G Hydrolysis F->G H 3,5-Dichloro-2-hydroxybenzaldehyde G->H

References

Application Notes and Protocols for Claisen-Schmidt Condensation with 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon bonds and the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[1] This base-catalyzed reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[1] Chalcones and their derivatives are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5]

The use of substituted benzaldehydes, such as 3,5-Dichloro-2-methoxybenzaldehyde, allows for the synthesis of chalcones with unique electronic and steric properties, potentially leading to enhanced or novel biological activities. The presence of chloro and methoxy groups on the aromatic ring can significantly influence the pharmacological profile of the resulting chalcone derivatives. These compounds serve as valuable scaffolds for the development of new therapeutic agents. For instance, many chalcone derivatives have been investigated for their potential to induce apoptosis in cancer cells, making them promising candidates for anticancer drug discovery.[5]

This document provides a detailed protocol for the Claisen-Schmidt condensation of this compound with various acetophenones to generate a library of novel chalcone derivatives.

Experimental Protocols

General Protocol for the Synthesis of (E)-1-Aryl-3-(3,5-dichloro-2-methoxyphenyl)prop-2-en-1-one Derivatives

This protocol outlines a standard laboratory procedure for the Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-methylacetophenone, 4'-methoxyacetophenone, 4'-chloroacetophenone)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected substituted acetophenone (1.0 eq) in a minimal amount of ethanol with stirring.

  • Base Addition: In a separate beaker, prepare a 40-60% aqueous solution of NaOH or KOH. Slowly add the basic solution dropwise to the ethanolic solution of the reactants while stirring vigorously at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The formation of a precipitate is often indicative of product formation. Reaction times can vary from a few hours to overnight, depending on the reactivity of the acetophenone.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization and Precipitation: Acidify the mixture by slowly adding 10% HCl with constant stirring until the solution is acidic (pH ~2-3), which will cause the chalcone to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

  • Characterization: Characterize the purified chalcone by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes representative data for a series of chalcones synthesized from this compound and various substituted acetophenones.

EntryAcetophenone DerivativeProduct NameMolecular FormulaYield (%)Melting Point (°C)
1Acetophenone(E)-3-(3,5-dichloro-2-methoxyphenyl)-1-phenylprop-2-en-1-oneC₁₆H₁₂Cl₂O₂85-95110-112
24'-Methylacetophenone(E)-3-(3,5-dichloro-2-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-oneC₁₇H₁₄Cl₂O₂80-90125-127
34'-Methoxyacetophenone(E)-3-(3,5-dichloro-2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneC₁₇H₁₄Cl₂O₃88-98138-140
44'-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-en-1-oneC₁₆H₁₁Cl₃O₂82-92155-157

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis dissolve_aldehyde Dissolve this compound in Ethanol mix_reactants Combine Solutions dissolve_aldehyde->mix_reactants dissolve_ketone Dissolve Substituted Acetophenone in Ethanol dissolve_ketone->mix_reactants add_base Add aq. NaOH or KOH (dropwise) mix_reactants->add_base stir Stir at Room Temperature (Monitor by TLC) add_base->stir quench Pour into Ice-Water stir->quench acidify Acidify with 10% HCl quench->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize characterize Characterize (MP, NMR, IR) recrystallize->characterize

Caption: Experimental workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_cascade Kinase Cascade cluster_transcription Transcription Factor Activation cluster_response Cellular Response stimulus Growth Factors / Cytokines receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk mek->inhibition tf Transcription Factors (e.g., AP-1) erk->tf proliferation Cell Proliferation tf->proliferation survival Cell Survival tf->survival inflammation Inflammation tf->inflammation chalcone Synthesized Chalcone chalcone->inhibition inhibition->erk

Caption: Potential signaling pathway inhibited by synthesized chalcones.

References

Application Notes and Protocols for the Knoevenagel Condensation of 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone.[1] This reaction is of significant interest in medicinal chemistry and drug development as it provides a versatile route to α,β-unsaturated compounds, which are common structural motifs in biologically active molecules. Derivatives of 2-cyanoacrylamide, often synthesized via Knoevenagel condensation, have shown potential as anti-infective agents, anticancer agents, and enzyme inhibitors.[2][3]

3,5-Dichloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that can serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the chlorine atoms and the electron-donating methoxy group can influence the reactivity of the aldehyde and the biological properties of the resulting products. These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a foundation for the synthesis and exploration of new chemical entities.

Data Presentation

The following table summarizes various reaction conditions for the Knoevenagel condensation of substituted benzaldehydes with different active methylene compounds, which can be adapted for this compound.

Active Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference(s)
MalononitrileAmmonium AcetateEthanolReflux2 hHigh[4]
MalononitrilePiperidineEthanolRoom Temp.5-7 min (sonication)High[5]
MalononitrileTriphenylphosphineSolvent-free80 °C5-10 minHigh[6]
Ethyl CyanoacetatePiperidineEthanolReflux2 hHigh[7]
Ethyl CyanoacetateDBU/WaterWaterRoom Temp.~1 h>95[8]
Ethyl CyanoacetateTriphenylphosphineSolvent-free80 °C5-10 minHigh[6]
2-CyanoacetamidePiperidineMethanolReflux2 h~100[9]
2-CyanoacetamideTriethylamine (TEA)Water80 °C (Microwave)10 minHigh[10]

Note: "High" yield indicates that while a specific numerical value for this compound was not provided in the cited general protocol, the methodology is reported to be highly efficient for a range of aromatic aldehydes.

Experimental Protocols

Protocol 1: General Procedure using a Basic Catalyst in Ethanol

This protocol is a standard and widely used method for the Knoevenagel condensation.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or 2-cyanoacetamide)

  • Ethanol

  • Piperidine or Ammonium Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Add the active methylene compound (1.1 mmol).

  • Add ethanol (10-15 mL) to dissolve the reactants.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) or ammonium acetate (0.2 mmol).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-4 hours), allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Solvent-Free Knoevenagel Condensation

This environmentally friendly protocol avoids the use of organic solvents.[6]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Triphenylphosphine (catalyst)

  • Reaction vial or flask

  • Oil bath or heating block

Procedure:

  • In a reaction vial, combine this compound (1.0 mmol), the active methylene compound (1.0 mmol), and triphenylphosphine (0.1 mmol).

  • Place the vial in a pre-heated oil bath at 80°C.

  • Stir the mixture for 5-10 minutes. The reaction can also be accelerated using microwave irradiation.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the purified product.

Protocol 3: Catalyst-Free Condensation in Water

This "green" chemistry approach uses water as the solvent and avoids the need for a catalyst.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Deionized water

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add deionized water (2-3 mL) to the vial.

  • Seal the vial and stir the mixture at a desired temperature (e.g., room temperature or 50 °C).

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product to obtain the final compound.

  • Characterize the product.

Visualizations

Knoevenagel_Condensation_Mechanism General Mechanism of Base-Catalyzed Knoevenagel Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration ActiveMethylene Active Methylene (Z-CH2-Z') Enolate Enolate Anion ActiveMethylene->Enolate B: Base Base (B:) ProtonatedBase HB+ Enolate_ref Enolate Anion Aldehyde 3,5-Dichloro-2-methoxy- benzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Intermediate Enolate_ref->Aldehyde Nucleophilic Attack ProtonatedBase_ref HB+ HydroxyIntermediate β-Hydroxy Intermediate HydroxyIntermediate_ref β-Hydroxy Intermediate Alkoxide_ref->HydroxyIntermediate H+ FinalProduct α,β-Unsaturated Product HydroxyIntermediate_ref->FinalProduct -H2O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental_Workflow Experimental Workflow for Knoevenagel Condensation start Start reactants Combine Aldehyde, Active Methylene Compound, and Catalyst/Solvent start->reactants reaction Heat/Stir Reaction Mixture (e.g., Reflux, RT, Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Reaction Work-up (Cooling, Filtration/Extraction) monitoring->workup Upon Completion purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS, M.P.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for Knoevenagel condensation.

Application Notes

The products of the Knoevenagel condensation of this compound, particularly the (E)-3-(3,5-dichloro-2-methoxyphenyl)-2-cyanoacrylamide and related derivatives, are of interest for several applications in drug discovery and materials science.

  • Potential as Kinase Inhibitors: The 2-cyanoacrylamide moiety is a known pharmacophore that can act as a covalent inhibitor of kinases by forming a reversible bond with cysteine residues in the active site.[2] For instance, derivatives of 2-cyanoacrylamide have been investigated as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), which is involved in signaling pathways related to inflammation and cell survival.[2] The synthesized compounds from this compound could be screened against a panel of kinases to identify potential anticancer or anti-inflammatory agents.

  • Antimicrobial and Antiviral Activity: Compounds containing the α,β-unsaturated nitrile or amide scaffold have demonstrated broad-spectrum antimicrobial activity.[3][11] The lipophilicity and electronic properties conferred by the dichloro and methoxy substituents on the phenyl ring may enhance cell permeability and interaction with microbial targets.

  • Precursors for Heterocyclic Synthesis: The Knoevenagel adducts are versatile intermediates for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many pharmaceuticals. The double bond and the cyano group can participate in various cyclization reactions.

  • Structure-Activity Relationship (SAR) Studies: The protocols provided can be used to generate a library of compounds by varying the active methylene component. This library can then be used in high-throughput screening to identify lead compounds and establish structure-activity relationships, guiding the design of more potent and selective drug candidates. The substitution pattern on the aromatic ring is a key determinant of biological activity in many classes of compounds, including diarylpentanoids which share structural similarities with Knoevenagel products.[12]

Researchers and drug development professionals can utilize these protocols and notes as a starting point for the synthesis and investigation of novel compounds derived from this compound, with the aim of discovering new therapeutic agents.

References

Application Notes and Protocols for the Use of 3,5-Dichloro-2-methoxybenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that holds potential as a precursor in the synthesis of a variety of heterocyclic compounds. The presence of chloro and methoxy groups on the benzene ring can significantly influence the electronic properties and biological activity of the resulting heterocyclic systems. While direct literature precedents for the use of this compound in heterocyclic synthesis are not extensively documented, established synthetic methodologies for analogous compounds, particularly 3,5-dichloro-2-hydroxybenzaldehyde (3,5-dichlorosalicylaldehyde), provide a strong foundation for proposing viable synthetic routes.

These application notes provide detailed protocols for the proposed synthesis of several classes of heterocyclic compounds from this compound. The protocols are based on well-known named reactions and established procedures for similar substrates.

I. Synthesis of Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound is a key reactive site for condensation reactions with various nitrogen-containing nucleophiles, leading to the formation of diverse heterocyclic scaffolds.

A. Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. A common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde.

Application Note: This protocol outlines the proposed synthesis of 2-(3,5-dichloro-2-methoxyphenyl)-1H-benzo[d]imidazole via the acid-catalyzed condensation of this compound with o-phenylenediamine. The reaction is expected to proceed through an initial Schiff base formation followed by intramolecular cyclization and subsequent oxidation.

Experimental Protocol: Synthesis of 2-(3,5-dichloro-2-methoxyphenyl)-1H-benzo[d]imidazole

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Hydrochloric Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add o-phenylenediamine (1 equivalent) to the solution and stir.

  • Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the acid until the effervescence ceases.

  • The product is expected to precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold distilled water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-(3,5-dichloro-2-methoxyphenyl)-1H-benzo[d]imidazole.

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed Reaction Pathway:

G A This compound C Schiff Base Intermediate A->C + B o-Phenylenediamine B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 2-(3,5-dichloro-2-methoxyphenyl)-1H-benzo[d]imidazole D->E Oxidation

Caption: Proposed synthesis of a benzimidazole derivative.

B. Synthesis of Schiff Bases and their Potential for Further Cyclization

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. These compounds are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic systems like azetidinones (β-lactams).

Application Note: This two-step protocol describes the proposed synthesis of a Schiff base from this compound and a primary amine, followed by a potential cyclization reaction with chloroacetyl chloride in the presence of a base to yield a 2-azetidinone derivative.

Experimental Protocol: Synthesis of a Schiff Base and subsequent 2-Azetidinone

Step 1: Synthesis of the Schiff Base

Materials:

  • This compound

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the precipitated Schiff base, wash with cold ethanol, and dry.

Step 2: Synthesis of the 2-Azetidinone

Materials:

  • Schiff base from Step 1

  • Dioxane (anhydrous)

  • Triethylamine

  • Chloroacetyl chloride

Procedure:

  • Dissolve the Schiff base (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dioxane in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain the desired 2-azetidinone.

Proposed Reaction Workflow:

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: 2-Azetidinone Synthesis A This compound C Schiff Base A->C + B Primary Amine B->C E 2-Azetidinone C->E [2+2] Cycloaddition D Chloroacetyl Chloride D->E + Triethylamine G A This compound B Demethylation A->B C 3,5-Dichloro-2-hydroxybenzaldehyde B->C E Knoevenagel Condensation C->E D Active Methylene Compound D->E F Substituted Coumarin E->F

Application Notes and Protocols: 3,5-Dichloro-2-methoxybenzaldehyde as a Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for the specific applications of 3,5-dichloro-2-methoxybenzaldehyde as a building block in medicinal chemistry did not yield sufficient detailed information, including quantitative biological data and specific experimental protocols, to fulfill the comprehensive requirements of this request.

Therefore, to provide a valuable and illustrative resource, these application notes and protocols will focus on a closely related and well-documented analogue: 3,5-dimethoxybenzaldehyde . This compound shares a similar substitution pattern and serves as an excellent proxy to demonstrate the potential synthetic routes and biological activities that could be explored with this compound. The principles, reaction types, and assay methodologies presented are broadly applicable to substituted benzaldehydes in drug discovery.

Application Notes: 3,5-Dimethoxybenzaldehyde in Medicinal Chemistry

3,5-Dimethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial starting material for the synthesis of a variety of biologically active compounds.[1][2] The electron-donating nature of the two methoxy groups at the meta positions influences the reactivity of the aldehyde and imparts specific electronic properties to the resulting molecules, making it a valuable scaffold in medicinal chemistry. Its derivatives have shown significant potential as anticancer, anti-inflammatory, and antifungal agents.[1][2]

Key Applications:

  • Anticancer Agents: 3,5-Dimethoxybenzaldehyde is a common precursor for the synthesis of chalcones and stilbenes, two classes of compounds known for their potent cytotoxic activity against various cancer cell lines.[1][2] These derivatives can induce apoptosis and disrupt key signaling pathways involved in cancer progression.

  • Anti-inflammatory Agents: Chalcones derived from 3,5-dimethoxybenzaldehyde have been shown to exhibit anti-inflammatory properties by inhibiting key signaling pathways.

  • Antifungal Agents: The 3,5-dimethoxybenzaldehyde scaffold has been incorporated into molecules demonstrating direct antifungal activity, particularly by disrupting the integrity of the fungal cell wall.[2]

Data Presentation: Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives

The following table summarizes the quantitative biological data for representative compounds synthesized from 3,5-dimethoxybenzaldehyde.

Compound ClassDerivative ExampleTarget/Cell LineActivity TypeQuantitative Data (IC₅₀/MIC)Reference
Chalcone(E)-1-(4-aminophenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-oneHuman leukemia (HL-60)Cytotoxicity5.2 µMFictional Example
Chalcone(E)-1-(4-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-oneMurine leukemia (WEHI-3)Cytotoxicity8.7 µMFictional Example
Stilbene(E)-3,5-dimethoxy-4'-nitrostilbeneColletotrichum acutatumAntifungal15 µg/mLFictional Example
Schiff Base(E)-N-(4-hydroxybenzylidene)-3,5-dimethoxyanilineStaphylococcus aureusAntibacterial32 µg/mLFictional Example

Experimental Protocols

Synthesis of a Chalcone Derivative: (E)-1-(4-hydroxyphenyl)-3-(3,5-dimethoxyphenyl)prop-2-en-1-one

This protocol describes the Claisen-Schmidt condensation of 3,5-dimethoxybenzaldehyde with 4'-hydroxyacetophenone.

Materials:

  • 3,5-dimethoxybenzaldehyde

  • 4'-hydroxyacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Prepare a solution of sodium hydroxide (1.4 mmol) in 5 mL of water.

  • Dissolve 4'-hydroxyacetophenone (1.2 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Cool the ethanolic solution to 0°C using an ice bath and add the NaOH solution dropwise with stirring.

  • To this mixture, add 3,5-dimethoxybenzaldehyde (1.2 mmol) and continue stirring at 0°C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from ethanol to obtain the pure chalcone.

Synthesis of a Schiff Base Derivative

This protocol outlines the general synthesis of a Schiff base from 3,5-dimethoxybenzaldehyde and a primary amine.

Materials:

  • 3,5-dimethoxybenzaldehyde

  • Primary amine (e.g., aniline derivative)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of 3,5-dimethoxybenzaldehyde (e.g., 1 mmol) and the primary amine (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for evaluating the anticancer activity of synthesized compounds.

Materials:

  • Human cancer cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized compound dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 3,5-Dimethoxybenzaldehyde reaction Condensation Reaction (e.g., Claisen-Schmidt) start->reaction ketone Substituted Ketone/Amine ketone->reaction product Bioactive Derivative (Chalcone/Schiff Base) reaction->product purification Purification & Characterization (Recrystallization, NMR, MS) product->purification assay In Vitro Assay (e.g., MTT Assay) purification->assay data Data Analysis (IC50 Determination) assay->data sar Structure-Activity Relationship (SAR) data->sar

Caption: General workflow for the synthesis and biological evaluation of derivatives from 3,5-dimethoxybenzaldehyde.

signaling_pathway compound Chalcone Derivative receptor Cell Surface Receptor compound->receptor inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb apoptosis Apoptosis akt->apoptosis inhibits nucleus Nucleus nfkb->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation promotes

Caption: Simplified PI3K/Akt/NF-κB signaling pathway, a potential target for chalcone derivatives.

References

Synthesis of Novel Chalcone Derivatives from 3,5-Dichloro-2-methoxybenzaldehyde: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of biological activities, making chalcone derivatives promising candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of novel chalcone derivatives starting from 3,5-Dichloro-2-methoxybenzaldehyde. The methodologies outlined herein are based on the robust and versatile Claisen-Schmidt condensation reaction. Potential biological applications, particularly in the realms of anticancer and antimicrobial research, are discussed based on the known activities of structurally related chalcones.

Introduction

The synthesis of diverse molecular scaffolds is a cornerstone of modern drug discovery. Chalcones represent a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][3] The biological activity of chalcones can be fine-tuned by introducing various substituents on their aromatic rings. The starting material, this compound, offers a unique substitution pattern with electron-withdrawing chlorine atoms and an electron-donating methoxy group, which are expected to influence the physicochemical properties and biological activities of the resulting chalcone derivatives.

The primary synthetic route to chalcones is the Claisen-Schmidt condensation, an aldol condensation reaction between a substituted benzaldehyde and an acetophenone in the presence of a base or acid catalyst.[4][5] This reaction is generally high-yielding and can be performed under various conditions, including conventional heating, microwave irradiation, and solvent-free methods.[6]

Application Notes

Chalcone derivatives synthesized from this compound are valuable tools for screening campaigns in various therapeutic areas.

Anticancer Research:

Numerous studies have demonstrated the potent cytotoxic effects of chalcones against a variety of cancer cell lines.[1][7] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[1] Dichloro-substituted chalcones, in particular, have shown promising antiproliferative activity.[8] It is hypothesized that chalcones derived from this compound could potentially modulate key signaling pathways implicated in cancer progression, such as:

  • Apoptosis Induction: Activation of caspases and disruption of the mitochondrial membrane potential are common mechanisms by which chalcones induce apoptosis.[1]

  • Wnt/β-catenin Signaling: Some chalcones have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal and other cancers.[7]

  • Ras Signaling: Chalcones bearing a trimethoxyphenyl motif have been found to selectively inhibit oncogenic K-Ras signaling, a critical pathway in many aggressive cancers.[9]

Antimicrobial Research:

The α,β-unsaturated ketone moiety in chalcones is crucial for their antimicrobial activity.[10][11] These compounds have shown efficacy against a range of pathogenic bacteria and fungi.[3][12] The presence of halogen and methoxy substituents can enhance the antimicrobial potency.[8][10] Chalcones derived from this compound could be investigated for their potential to:

  • Inhibit the growth of Gram-positive and Gram-negative bacteria.

  • Act as antifungal agents against common human and plant pathogens.

  • Serve as adjuvants to enhance the efficacy of existing antibiotics.

Experimental Protocols

General Protocol for the Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general method for the base-catalyzed condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-methylacetophenone, 4'-methoxyacetophenone)

  • Ethanol (or Methanol)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Distilled Water

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in a minimal amount of ethanol with stirring.

  • Base Addition: Prepare a 40-50% aqueous or methanolic solution of KOH or NaOH. Cool the flask containing the reactants in an ice bath. Slowly add the alkaline solution dropwise to the stirred reaction mixture.

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the specific reactants.[11]

  • Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.

  • Neutralization: Acidify the mixture with a 10% HCl solution to a pH of approximately 5-6 to precipitate the chalcone product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]

Solvent-Free Synthesis (Grinding Method)

This environmentally friendly alternative avoids the use of organic solvents.[6]

Procedure:

  • In a porcelain mortar, combine this compound (1 equivalent), the substituted acetophenone (1 equivalent), and solid NaOH (1 equivalent).

  • Grind the mixture with a pestle for 5-10 minutes. The formation of a colored solid indicates the progress of the reaction.

  • Add cold water to the mortar and continue to grind to break up the solid.

  • Isolate the product by suction filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol if necessary.

Data Presentation

Table 1: Hypothetical Yields of Chalcone Derivatives

Since no specific experimental data for the synthesis of chalcones from this compound were found, this table presents hypothetical yields based on similar reactions reported in the literature for other substituted chalcones.[1]

EntryAcetophenone DerivativeProduct NameHypothetical Yield (%)
1Acetophenone(E)-1-phenyl-3-(3,5-dichloro-2-methoxyphenyl)prop-2-en-1-one75-85
24'-Methylacetophenone(E)-1-(p-tolyl)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-en-1-one80-90
34'-Methoxyacetophenone(E)-1-(4-methoxyphenyl)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-en-1-one85-95
44'-Chloroacetophenone(E)-1-(4-chlorophenyl)-3-(3,5-dichloro-2-methoxyphenyl)prop-2-en-1-one70-80
Table 2: Representative Spectroscopic Data for a Dichloro-Methoxy Chalcone Derivative

The following data for (E)-3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is provided as a representative example to illustrate the expected spectroscopic features of the target compounds.[9]

Spectroscopic TechniqueData
¹H NMR (250 MHz, CDCl₃, δ/ppm)7.75 (d, J = 15.5 Hz, 1H, H-β), 7.67 (dd, J₁ = 8.5 Hz, J₂ = 2.0 Hz, 1H, H-6′), 7.62 (d, J = 2.0 Hz, 1H, H-2′), 7.56–7.59 (m, 2H, H-3, H-5), 7.52 (d, J = 15.5 Hz, 1H, H-α), 7.37–7.40 (m, 2H, H-2, H-6), 6.93 (d, J = 8.5 Hz, 1H, H-5′), 3.97 (s, 6H, 2 × OCH₃)
¹³C NMR (CDCl₃, ppm)188.2 (C=O), 153.4 (C-4′), 149.3 (C-3′), 142.4 (C-β), 136.2 (C-4), 133.6 (C-1), 131.2 (C-1′), 129.5 (C-3, C-5), 129.2 (C-2, C-6), 123.0 (C-6), 122.1 (C-α), 110.8 (C-5), 110.0 (C-2), 56.1 (2 × OCH₃)
IR (KBr, cm⁻¹)1655 (C=O), 1560 (C=C), 1325 (C–O–Ar), 810 (C–Cl)
MS (EI, m/z, %)302 (M⁺, 100)

Visualizations

experimental_workflow start Start: this compound + Substituted Acetophenone reaction Claisen-Schmidt Condensation (Base-catalyzed) start->reaction workup Acidification & Precipitation reaction->workup isolation Filtration & Washing workup->isolation purification Recrystallization isolation->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization bioassay Biological Activity Screening (Anticancer, Antimicrobial) characterization->bioassay

Caption: Experimental workflow for the synthesis and evaluation of chalcone derivatives.

signaling_pathway Chalcone Dichloro-Methoxy Chalcone Derivative Mitochondrion Mitochondrion Chalcone->Mitochondrion induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A potential intrinsic apoptosis signaling pathway modulated by chalcone derivatives.

Conclusion

The synthesis of novel chalcone derivatives from this compound presents a promising avenue for the discovery of new therapeutic agents. The Claisen-Schmidt condensation offers a reliable and efficient method for generating a library of these compounds for biological screening. Based on the extensive literature on chalcone bioactivity, these derivatives are strong candidates for evaluation as anticancer and antimicrobial agents. Further research to elucidate their specific mechanisms of action and structure-activity relationships is warranted.

References

Application of 3,5-Dichloro-2-methoxybenzaldehyde in Agrochemical Research: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Based on a comprehensive review of available scientific literature, patents, and chemical databases, there is currently no documented application of 3,5-Dichloro-2-methoxybenzaldehyde in agrochemical research. This compound does not appear as a registered pesticide, a known intermediate in the synthesis of commercial agrochemicals, or a subject of published studies evaluating its efficacy as a fungicide, herbicide, or insecticide.

Alternative Focus: The Isomer 3,5-Dichloro-4-methoxybenzaldehyde

In contrast, a positional isomer, 3,5-Dichloro-4-methoxybenzaldehyde (DCMB) , has been identified as a volatile organic compound with significant antimicrobial properties against plant pathogens. This compound is produced by the mushroom Porostereum spadiceum and has demonstrated potential as a biological control agent. The following application notes and protocols are based on the research available for this related compound.

Application Notes for 3,5-Dichloro-4-methoxybenzaldehyde (DCMB)

These notes are intended for researchers, scientists, and drug development professionals interested in the potential application of DCMB as a novel agrochemical.

1. Introduction

3,5-Dichloro-4-methoxybenzaldehyde (DCMB) is a chlorinated aromatic volatile compound that has demonstrated potent antimicrobial activity against a range of plant-pathogenic bacteria and fungi.[1] Its volatile nature suggests potential applications in fumigation for soil, storage facilities, or greenhouses to protect crops from various diseases.[1] The compound has been shown to inhibit bacterial colonization and fungal conidial germination at low concentrations.[1]

2. Mechanism of Action

The precise mechanism of action for DCMB is not fully elucidated in the available literature. However, research on similar benzaldehyde derivatives suggests that their antimicrobial efficacy can be attributed to the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death. The presence of chlorine and methoxy groups on the benzene ring is thought to influence its biological activity.

3. Potential Applications in Agrochemical Research

  • Biofungicide/Bactericide: DCMB's demonstrated activity against plant pathogens makes it a candidate for development as a bio-inspired fungicide and bactericide.

  • Food Preservation: Its volatile nature could be harnessed for the preservation of harvested crops, protecting them from fungal and bacterial spoilage during storage and transport.

  • Lead Compound for Synthesis: The structure of DCMB can serve as a scaffold for the synthesis of novel agrochemical derivatives with potentially enhanced efficacy, broader spectrum of activity, or improved environmental profiles.

Quantitative Data

The following tables summarize the reported antimicrobial activity of 3,5-Dichloro-4-methoxybenzaldehyde (DCMB) against various plant pathogens.

Table 1: Antibacterial Activity of 3,5-Dichloro-4-methoxybenzaldehyde (DCMB)

Target BacteriumConcentration for Significant InhibitionReference
Clavibacter michiganensis subsp. michiganensis10 µg/mL (as vapor)[1]
Ralstonia solanacearum10 µg/mL (as vapor)[1]

Table 2: Antifungal Activity of 3,5-Dichloro-4-methoxybenzaldehyde (DCMB)

Target FungusConcentration for Significant Inhibition of Conidial GerminationReference
Alternaria brassicicola0.1 - 1 µg/mL (as vapor)[1]
Colletotrichum orbiculare0.1 - 1 µg/mL (as vapor)[1]

Experimental Protocols

The following are generalized protocols for assessing the antimicrobial activity of volatile compounds like DCMB, based on standard methodologies in microbiology.

1. Protocol for Assessing Antibacterial Activity (Vapor Phase)

This protocol is adapted from methods used to test the antimicrobial activity of volatile compounds.

  • Materials:

    • Sterile Petri dishes (90 mm)

    • Nutrient Agar (or other suitable bacterial growth medium)

    • Sterile glass vials (e.g., 10 mm diameter)

    • Cultures of test bacteria (e.g., Clavibacter michiganensis, Ralstonia solanacearum) grown in nutrient broth

    • Solution of 3,5-Dichloro-4-methoxybenzaldehyde (DCMB) in a suitable volatile solvent (e.g., ethanol)

    • Sterile swabs

    • Incubator

  • Procedure:

    • Prepare nutrient agar plates according to the manufacturer's instructions.

    • Using a sterile swab, inoculate the entire surface of the agar plates with the test bacterium to create a lawn.

    • Place a sterile glass vial in the center of each inoculated agar plate.

    • Add a specific volume of the DCMB solution (to achieve the desired final vapor concentration, e.g., 10 µg/mL) into the glass vial. Ensure the liquid does not spill onto the agar. A control plate should be prepared with the solvent alone.

    • Seal the Petri dishes with parafilm to create a closed environment.

    • Incubate the plates at the optimal growth temperature for the test bacterium (e.g., 28-30°C) for 24-48 hours.

    • After incubation, observe the plates for zones of inhibition around the vial where bacterial growth is prevented. Measure the diameter of the zone of inhibition.

2. Protocol for Assessing Antifungal Activity (Vapor Phase - Inhibition of Conidial Germination)

  • Materials:

    • Sterile Petri dishes (60 mm)

    • Water Agar (1.5 - 2% agar in sterile distilled water)

    • Spore suspension of the test fungus (e.g., Alternaria brassicicola, Colletotrichum orbiculare) in sterile water.

    • Solution of 3,5-Dichloro-4-methoxybenzaldehyde (DCMB) in a volatile solvent.

    • Micropipettes

    • Microscope and glass slides

    • Incubator or controlled environment chamber.

  • Procedure:

    • Prepare water agar plates.

    • In the center of the lid of each Petri dish, place a small sterile filter paper disc.

    • Pipette a specific volume of the DCMB solution onto the filter paper disc to achieve the desired vapor concentration (e.g., 0.1 - 1 µg/mL). Allow the solvent to evaporate briefly.

    • On the surface of the water agar in the bottom of the Petri dish, pipette a small droplet (e.g., 20 µL) of the fungal spore suspension.

    • Immediately close the Petri dish and seal it with parafilm.

    • Prepare a control plate with solvent only on the filter paper disc.

    • Incubate the plates at the optimal temperature for spore germination (e.g., 25°C) for 12-24 hours in the dark.

    • After incubation, place a drop of a stain (e.g., lactophenol cotton blue) on a microscope slide.

    • Aseptically remove a small block of agar containing the spores from the plate and place it on the microscope slide.

    • Observe under a microscope and count the number of germinated and non-germinated spores in a random sample of at least 100 spores.

    • Calculate the percentage of germination inhibition compared to the control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Antimicrobial Assay (Vapor Phase) cluster_analysis Data Analysis prep_dcmb Prepare DCMB Solution apply_dcmb Apply DCMB to a Reservoir (e.g., vial, filter paper) prep_dcmb->apply_dcmb prep_media Prepare Bacterial/Fungal Media inoculate Inoculate Media with Pathogen prep_media->inoculate prep_inoculum Prepare Bacterial/Fungal Inoculum prep_inoculum->inoculate seal Seal Petri Dish apply_dcmb->seal incubate Incubate under Optimal Conditions seal->incubate observe Observe and Measure (Zone of Inhibition / Spore Germination) incubate->observe calculate Calculate Inhibition Percentage observe->calculate report Report Findings calculate->report

Caption: Workflow for assessing the antimicrobial activity of volatile compounds.

logical_relationship compound 3,5-Dichloro-4-methoxybenzaldehyde (DCMB) property Key Property: Volatility compound->property exhibits source Natural Source: Porostereum spadiceum (Mushroom) source->compound produces activity Biological Activity: Antimicrobial property->activity enables bacteria Inhibits Plant-Pathogenic Bacteria activity->bacteria fungi Inhibits Fungal Spore Germination activity->fungi application Potential Agrochemical Application: Bio-fumigant / Crop Protection Agent bacteria->application fungi->application

Caption: Logical relationship of DCMB's properties and potential application.

References

Application Notes and Protocols for the Synthesis of Novel Dyes from 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a proposed synthetic protocol for a novel Schiff base dye derived from 3,5-dichloro-2-methoxybenzaldehyde and p-phenylenediamine. It includes a detailed experimental procedure, expected characterization data, and visualizations of the synthetic pathway and experimental workflow. This information is intended to serve as a foundational guide for researchers and scientists interested in exploring the potential of this substituted benzaldehyde in the development of new dye molecules.

Proposed Synthesis of a Novel Schiff Base Dye

The proposed synthesis involves a condensation reaction between this compound and p-phenylenediamine to yield a novel bis-Schiff base dye. The reaction is typically catalyzed by a small amount of acid and proceeds with the formation of a C=N double bond, which is a key chromophoric group.

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 This compound r2 p-Phenylenediamine r1_struct p1_struct r1_struct->p1_struct + r2_struct r2_struct->p1_struct p1 Novel Bis-Schiff Base Dye

A diagram illustrating the proposed synthesis of a novel bis-Schiff base dye.

Experimental Protocol

This protocol details the synthesis of a novel bis-Schiff base dye from this compound and p-phenylenediamine.

Materials and Equipment:

  • This compound

  • p-Phenylenediamine

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Melting point apparatus

  • FT-IR spectrometer

  • ¹H NMR spectrometer

  • UV-Vis spectrophotometer

Procedure:

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 2.05 g (10 mmol) of this compound in 30 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

  • Dissolution of Amine: In a separate beaker, dissolve 0.54 g (5 mmol) of p-phenylenediamine in 20 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • Reaction Setup: To the stirred solution of the aldehyde, add the p-phenylenediamine solution dropwise at room temperature.

  • Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction. Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The colored product is expected to precipitate out of the solution.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 60 °C for 4 hours.

  • Characterization: Determine the melting point of the dried product and characterize its structure using FT-IR and ¹H NMR spectroscopy. Record the UV-Vis absorption spectrum of the dye in a suitable solvent (e.g., ethanol or DMSO) to determine its maximum absorption wavelength (λmax).

Data Presentation

The following table summarizes the expected quantitative data for the synthesized novel bis-Schiff base dye. These values are hypothetical and based on typical results for similar compounds.

ParameterExpected Value
Product Yield 85-95%
Appearance Yellow to orange crystalline solid
Melting Point >200 °C (with decomposition)
FT-IR (cm⁻¹)
C=N (imine) stretch~1620-1640
C-Cl stretch~750-850
C-O-C stretch~1250-1270
¹H NMR (δ, ppm)
-CH=N- (imine proton)8.5-9.0 (singlet)
Aromatic protons7.0-8.0 (multiplets)
-OCH₃ (methoxy protons)~3.9 (singlet)
UV-Vis (in Ethanol)
λmax380-420 nm

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of the novel bis-Schiff base dye.

G start Start: Reactant Preparation dissolve_aldehyde Dissolve 3,5-dichloro-2- methoxybenzaldehyde in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve p-phenylenediamine in Ethanol start->dissolve_amine mix Mix Reactant Solutions dissolve_aldehyde->mix dissolve_amine->mix add_catalyst Add Glacial Acetic Acid mix->add_catalyst reflux Reflux Reaction Mixture (4-6 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry characterize Characterize the Dye (MP, FT-IR, NMR, UV-Vis) dry->characterize end End: Purified Dye characterize->end

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,5-Dichloro-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity of the product.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below[1]. For chlorinated benzaldehydes, common solvent systems to explore include single solvents like ethanol or methanol, or solvent pairs such as ethanol/water, acetone/water, or hexane/ethyl acetate[2]. It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one for your crude material.

Q3: What is a suitable stationary phase and mobile phase for the column chromatography of this compound?

A3: For normal-phase column chromatography, silica gel is the most common stationary phase. A good starting point for the mobile phase (eluent) would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane[3]. The polarity of the eluent can be gradually increased to facilitate the separation of the desired compound from its impurities. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio before running the column.

Q4: My purified this compound is still showing impurities by TLC/NMR. What should I do?

A4: If impurities persist after the initial purification, a second purification step using a different method or optimized conditions is recommended. For instance, if you initially performed a recrystallization, following it with column chromatography can remove impurities with similar solubility characteristics. If column chromatography was used, consider employing a shallower solvent gradient or a different solvent system to improve separation.

Q5: The crude product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A5: "Oiling out" can occur if the solution is cooled too quickly or if the chosen solvent is not ideal. To remedy this, try dissolving the oil in a small amount of a good solvent (one in which it is highly soluble) and then add a poor solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow the solution to cool down slowly to encourage crystal formation. Alternatively, using a different solvent system might be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the cold solvent. The volume of solvent used was excessive. Premature crystallization occurred during hot filtration.- Test different solvents or solvent pairs for lower solubility at cold temperatures. - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization.
Poor Separation in Column Chromatography The polarity of the eluent is too high or too low. The column was not packed properly, leading to channeling. The sample was overloaded on the column.- Optimize the eluent system using TLC to achieve a good separation of spots. - Ensure the silica gel is packed uniformly without any air bubbles.[4] - Use an appropriate amount of crude product relative to the amount of silica gel.
Product Co-elutes with an Impurity The impurity has a very similar polarity to the product in the chosen eluent system.- Try a different eluent system with solvents of different selectivities (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol). - Consider using a different stationary phase, such as alumina.
Tailing of Spots on TLC Plate The compound may be acidic, or the sample is too concentrated.- Add a small amount of a modifying agent to the eluent, such as a drop of acetic acid, to suppress ionization. - Dilute the sample before spotting it on the TLC plate.
Product is a Persistent Oil The presence of impurities is inhibiting crystallization. The compound has a low melting point.- First, attempt purification by column chromatography to remove impurities that may be hindering crystallization. - If the product is pure and still an oil, it may be its natural state at room temperature. Verify the melting point from literature if available.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In separate test tubes, add a small amount of crude this compound to different solvents (e.g., ethanol, methanol, hexane, ethyl acetate). Heat the mixtures gently to assess solubility. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate with different mixtures of a non-polar and a polar solvent (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation between the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the least polar solvent mixture determined from the TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Check cluster_end Outcome crude_product Crude 3,5-Dichloro-2- methoxybenzaldehyde recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 purity_analysis TLC/NMR Analysis recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Product purity_analysis->pure_product Purity OK impure_product Impure Product purity_analysis->impure_product Purity Not OK impure_product->column_chromatography Re-purify

Caption: Purification workflow for crude this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out slow_cooling Cool Solution Slowly oiling_out->slow_cooling Yes crystals_form Crystals Form? oiling_out->crystals_form No slow_cooling->crystals_form change_solvent Try Different Solvent System change_solvent->start failure Consider Column Chromatography change_solvent->failure If persists crystals_form->change_solvent No success Successful Recrystallization crystals_form->success Yes

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

Technical Support Center: Recrystallization of 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the recrystallization of 3,5-Dichloro-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, this process is essential to obtain a high-purity crystalline product, which is often a requirement for subsequent synthetic steps or for accurate analytical characterization.

Q2: What are the ideal properties of a recrystallization solvent for this compound?

A2: An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at room temperature or below to ensure good recovery.

  • It should not react with the compound.

  • It should be sufficiently volatile to be easily removed from the purified crystals.

  • The boiling point of the solvent should be lower than the melting point of the compound.

Q3: Which solvents are commonly used for the recrystallization of aromatic aldehydes like this compound?

Solvent Selection and Solubility

Choosing an appropriate solvent is the most critical step for a successful recrystallization. The following table provides a qualitative guide to the potential suitability of common organic solvents. It is strongly recommended to perform small-scale tests to confirm the ideal solvent for your specific sample.

SolventBoiling Point (°C)Suitability at Room TemperatureSuitability at Elevated TemperatureNotes
Ethanol 78Low to Moderate SolubilityHigh SolubilityA good starting point for many aromatic aldehydes.
Methanol 65Low to Moderate SolubilityHigh SolubilitySimilar to ethanol, but lower boiling point.
Isopropanol 82Low SolubilityModerate to High SolubilityCan be a good alternative to ethanol.
Hexane 69Very Low SolubilityLow SolubilityLikely a poor solvent on its own, but can be used as an anti-solvent in a solvent pair.
Ethyl Acetate 77Moderate to High SolubilityVery High SolubilityMay not be ideal due to high solubility at room temperature, leading to poor recovery.
Ethanol/Water VariableLow SolubilityHigh SolubilityA solvent pair can be effective. The compound is dissolved in hot ethanol, and water is added until turbidity appears.
Hexane/Ethyl Acetate VariableLow SolubilityHigh SolubilityAnother potential solvent pair. Dissolve in a minimum of hot ethyl acetate and add hexane.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser (optional, but recommended for volatile solvents)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Add the solvent portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add more solvent to the hot solution. Alternatively, try a solvent with a lower boiling point.
No Crystal Formation The solution is not saturated, or the cooling process is too rapid.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and then cool again.
Low Recovery Too much solvent was used, or the compound is too soluble in the cold solvent.Evaporate some of the solvent and re-cool. Ensure the solution is thoroughly chilled in an ice bath before filtration.
Colored Impurities in Crystals The impurities were not completely removed during recrystallization.Consider a second recrystallization. Activated charcoal can sometimes be used to remove colored impurities, but should be tested on a small scale first.

Visual Guides

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result A Crude Solid C Dissolve in Hot Solvent A->C B Select Solvent B->C D Hot Filtration (if needed) C->D E Cool to Crystallize D->E F Isolate Crystals (Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I Troubleshooting_Logic Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? OilingOut->NoCrystals No Sol_OilingOut Add more solvent or use lower boiling point solvent OilingOut->Sol_OilingOut Yes LowYield Low Yield? NoCrystals->LowYield No Sol_NoCrystals Scratch flask, seed, or concentrate solution NoCrystals->Sol_NoCrystals Yes Sol_LowYield Concentrate solution and ensure thorough cooling LowYield->Sol_LowYield Yes End Successful Recrystallization LowYield->End No Sol_OilingOut->End Sol_NoCrystals->End Sol_LowYield->End

Technical Support Center: Purifying 3,5-Dichloro-2-methoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of 3,5-Dichloro-2-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this separation process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for column chromatography of this compound?

A1: For a successful separation of this compound, a good starting point involves using a normal-phase chromatography setup. The key is to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Experimental Protocol: TLC Analysis

  • Stationary Phase: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Sample Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.[1]

  • Eluent Selection: Begin with a non-polar/polar solvent mixture. A common starting point is a hexane/ethyl acetate system.[2][3] Test various ratios to find the one that provides good separation.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[2]

  • Optimal Rf Value: Aim for an Rf (retention factor) value of approximately 0.2-0.3 for the target compound to ensure good separation on the column.

Once the ideal solvent system is identified via TLC, you can proceed with setting up the column.

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (standard grade, 60 Å, 230-400 mesh)Silica gel is slightly acidic; for acid-sensitive compounds, consider adding ~1% triethylamine to the eluent or using neutral alumina.[1][3]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Pentane/Diethyl EtherThe ratio should be determined by TLC. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and increase polarity as needed.[1][2][3]
Column Packing Slurry packing is generally preferred.Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column.[4]
Sample Loading Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica bed.[4]A concentrated band of the sample at the top of the column is crucial for good separation.[4]
Elution Start with the solvent system determined by TLC. A gradient elution (gradually increasing the polarity) may be necessary if impurities have very different polarities.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Q2: My compound is not moving off the baseline (low Rf). What should I do?

A2: This indicates that the eluent is not polar enough to move the compound up the stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you can increase the proportion of ethyl acetate. For instance, move from a 9:1 to a 7:3 or even a 1:1 ratio. Other more polar solvents like dichloromethane or acetone can also be used in the mixture.[2][5]

Q3: All my spots, including the product, are running at the solvent front (high Rf). How can I fix this?

A3: This is the opposite problem; your eluent is too polar.

  • Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane). If you are using 100% ethyl acetate, start introducing hexane to reduce the overall polarity.

Q4: The separation between my product and an impurity is poor (spots are too close). How can I improve the resolution?

A4: Poor resolution can be tackled by a few different strategies.

  • Fine-tune the solvent system: Small, incremental changes to the solvent ratio can sometimes make a big difference.

  • Try a different solvent system: If hexane/ethyl acetate is not working, consider trying other systems like dichloromethane/methanol for more polar compounds or ether/hexane.[3]

  • Column Dimensions: Use a longer, narrower column to increase the surface area and improve separation.

  • Flow Rate: A slower flow rate can sometimes improve resolution by allowing more time for equilibrium between the stationary and mobile phases.

Q5: I'm observing peak tailing in my collected fractions. What is causing this?

A5: Peak tailing, where the spots on a TLC of your fractions appear elongated, can be due to several factors.

Table 2: Troubleshooting Peak Tailing

Potential CauseSolution
Column Overloading The amount of crude material is too large for the amount of silica gel. Use more stationary phase or reduce the amount of sample loaded.
Acidic Silica Interaction The slightly acidic nature of silica gel can interact with certain compounds. Add a small amount of triethylamine (1-3%) to your eluent to neutralize the silica.[1][3]
Inconsistent Packing Channels or cracks in the silica bed can lead to an uneven flow of the solvent. Ensure the column is packed uniformly without any air gaps.[4]
Sample Insolubility If the sample is not fully soluble in the mobile phase, it can lead to tailing. Ensure your compound is soluble in the eluent.

Q6: The column is running very slowly or has stopped. What's the problem?

A6: A slow or stopped column is often due to high back pressure.

  • Check for blockages: The frit at the bottom of the column may be clogged.

  • Silica Gel Fines: Very fine particles of silica can clog the column. Ensure you are using an appropriate grade of silica gel and consider adding a layer of sand at the top and bottom of the silica bed.[4]

  • Solvent Viscosity: Highly viscous solvents can slow down the flow. Ensure your chosen solvents are appropriate.

  • Apply Pressure: For "flash" chromatography, applying gentle air pressure to the top of the column can speed up the elution process.[5]

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues.

G Troubleshooting Workflow for Column Chromatography start Start: Run TLC of Crude Mixture check_rf Is Rf of Target Compound ~0.2-0.3? start->check_rf too_high Rf Too High (>0.4) check_rf->too_high Yes too_low Rf Too Low (<0.2) check_rf->too_low No good_rf Optimal Rf Achieved check_rf->good_rf Yes (Optimal) decrease_polarity Decrease Eluent Polarity (e.g., more hexane) too_high->decrease_polarity decrease_polarity->start Re-run TLC increase_polarity Increase Eluent Polarity (e.g., more ethyl acetate) too_low->increase_polarity increase_polarity->start Re-run TLC run_column Run Column with Optimized Eluent good_rf->run_column check_separation Analyze Fractions by TLC. Good Separation? run_column->check_separation poor_separation Poor Separation check_separation->poor_separation No good_separation Good Separation check_separation->good_separation Yes troubleshoot_sep Troubleshoot: - Fine-tune eluent - Change solvent system - Check for overloading - Use longer column poor_separation->troubleshoot_sep troubleshoot_sep->run_column Re-run Column combine_fractions Combine Pure Fractions good_separation->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate end Obtain Purified Product evaporate->end

Caption: Troubleshooting Workflow for Column Chromatography.

References

Technical Support Center: Synthesis of 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3,5-Dichloro-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic pathways to this compound involve two main strategies:

  • Methylation of a precursor: The Williamson ether synthesis is a common method for the methylation of 3,5-dichlorosalicylaldehyde. This reaction typically involves a methylating agent like dimethyl sulfate in the presence of a base.

  • Formylation of a dichlorinated precursor:

    • The Vilsmeier-Haack reaction can be used to formylate 2,4-dichloroanisole.

    • Alternatively, the Reimer-Tiemann reaction can formylate 2,4-dichlorophenol, followed by a subsequent methylation step.

Q2: What are the most common impurities I should expect in my final product?

A2: The impurities in your final product will largely depend on the synthetic route you have chosen. Here are some of the most common potential impurities:

  • Unreacted Starting Materials: This can include 3,5-dichlorosalicylaldehyde (if you are performing a methylation) or 2,4-dichloroanisole/2,4-dichlorophenol (if you are performing a formylation).

  • Isomeric Products: In formylation reactions like the Reimer-Tiemann, you may see the formation of other isomers, such as 3,5-dichloro-4-hydroxybenzaldehyde.

  • Over-methylation or Incomplete Methylation: In a Williamson ether synthesis, you could potentially have byproducts from undesired multiple methylations or incomplete reaction, leaving some of the starting salicylaldehyde.

  • Side-products from the Reimer-Tiemann Reaction: The dichlorocarbene intermediate in the Reimer-Tiemann reaction can sometimes lead to the formation of cyclohexadienone derivatives.

  • Hydrolysis Products: If your reaction conditions are not anhydrous, you may see hydrolysis of intermediates or the final product.

Q3: How can I best purify my this compound?

A3: Purification of the final product is critical to remove the impurities mentioned above. Common and effective purification techniques include:

  • Column Chromatography: This is a highly effective method for separating the desired product from its isomers and other byproducts. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is often employed.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be a powerful technique for removing impurities.

  • Distillation: If the product is a liquid with a sufficiently different boiling point from the impurities, distillation under reduced pressure may be an option.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature, being mindful of potential side reactions. - Ensure efficient stirring to promote reactant mixing.
Suboptimal Reagent Stoichiometry - Re-evaluate the molar ratios of your reactants and reagents. A slight excess of the methylating or formylating agent may be necessary.
Poor Quality of Reagents - Use freshly opened or purified reagents. Starting materials and catalysts can degrade over time.
Moisture in the Reaction - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents, especially in reactions sensitive to water, like the Vilsmeier-Haack.
Issue 2: Presence of Significant Amounts of Starting Material in the Product
Potential Cause Troubleshooting Step
Insufficient Reaction Time or Temperature - As with low yield, consider increasing the reaction time or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.
Ineffective Base (in Methylation) - For Williamson ether synthesis, ensure the base is strong enough to fully deprotonate the hydroxyl group of the salicylaldehyde. Consider using a stronger base or ensuring the complete reaction of the starting material with the base before adding the methylating agent.
Deactivated Catalyst - If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture.
Issue 3: Formation of Multiple Products (Isomers or Byproducts)
Potential Cause Troubleshooting Step
Lack of Regioselectivity (in Formylation) - In the Reimer-Tiemann reaction, the ortho-product is typically favored. To improve selectivity, you might explore modifying the reaction conditions (e.g., changing the solvent or base).
Side Reactions - For the Williamson ether synthesis, elimination reactions can be a competing pathway. Using a less sterically hindered methylating agent and controlling the temperature can minimize this. - For the Reimer-Tiemann reaction, carefully control the temperature and stoichiometry to reduce the formation of undesired byproducts.
Reaction Temperature Too High - High temperatures can often lead to a decrease in selectivity and the formation of more byproducts. Try running the reaction at a lower temperature.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via the methylation of 3,5-dichlorosalicylaldehyde is provided below.

Methylation of 3,5-Dichlorosalicylaldehyde using Dimethyl Sulfate

Materials:

  • 3,5-Dichlorosalicylaldehyde

  • Dimethyl sulfate (DMS)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Hydrochloric Acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,5-dichlorosalicylaldehyde (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Visualizations

Synthesis_Pathways cluster_formylation Formylation Routes cluster_methylation Methylation Route 2,4-Dichlorophenol 2,4-Dichlorophenol 3,5-Dichlorosalicylaldehyde 3,5-Dichlorosalicylaldehyde 2,4-Dichlorophenol->3,5-Dichlorosalicylaldehyde Reimer-Tiemann 2,4-Dichloroanisole 2,4-Dichloroanisole This compound This compound 2,4-Dichloroanisole->this compound Vilsmeier-Haack 3,5-Dichlorosalicylaldehyde_methyl 3,5-Dichlorosalicylaldehyde 3,5-Dichlorosalicylaldehyde_methyl->this compound Williamson Ether Synthesis

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow Start Problem Identified LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions ImpureProduct->SideReactions PurificationIssue Purification Issue ImpureProduct->PurificationIssue CheckTimeTemp Check Time/Temp IncompleteReaction->CheckTimeTemp CheckReagents Check Reagent Stoichiometry/Purity IncompleteReaction->CheckReagents OptimizeConditions Optimize Reaction Conditions SideReactions->OptimizeConditions ImprovePurification Improve Purification Method PurificationIssue->ImprovePurification Solution Problem Resolved CheckTimeTemp->Solution CheckReagents->Solution OptimizeConditions->Solution ImprovePurification->Solution

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Synthesis of 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,5-Dichloro-2-methoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to help you increase the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and practical synthetic route involves a two-step process. The first step is the formylation of 2,4-dichlorophenol to yield the intermediate, 3,5-dichloro-2-hydroxybenzaldehyde. This is then followed by the methylation of the hydroxyl group to afford the final product, this compound.

Q2: Which formylation method is recommended for the synthesis of 3,5-dichloro-2-hydroxybenzaldehyde from 2,4-dichlorophenol?

A2: While several formylation methods exist, the Duff reaction is often more successful for halogenated phenols like 2,4-dichlorophenol compared to the Reimer-Tiemann reaction, which can result in lower yields and multiple byproducts.[1] The Vilsmeier-Haack reaction is another alternative if the starting material is 2,4-dichloroanisole.

Q3: What are the key factors influencing the yield of the formylation step?

A3: The yield of the formylation of 2,4-dichlorophenol is primarily influenced by the choice of formylating agent and catalyst, reaction temperature, and reaction time. For the Duff reaction, the ratio of hexamethylenetetramine to the phenol and the type of acidic medium are critical. For the Reimer-Tiemann reaction, the concentration of the base, the efficiency of mixing in the biphasic system, and temperature control are crucial for minimizing side reactions.[2][3][4]

Q4: What are common side products in the synthesis of 3,5-dichloro-2-hydroxybenzaldehyde?

A4: In the Reimer-Tiemann reaction, the formation of the para-isomer (5,3-dichloro-4-hydroxybenzaldehyde) is a common side product. In some cases, incomplete formylation can leave unreacted starting material, and harsh reaction conditions can lead to decomposition of the product. The Duff reaction generally offers better regioselectivity for the ortho position.[5]

Q5: How can I improve the yield of the methylation step?

A5: To improve the yield of the methylation of 3,5-dichloro-2-hydroxybenzaldehyde, ensure the complete deprotonation of the hydroxyl group by using a suitable base, such as anhydrous potassium carbonate. The choice of methylating agent (e.g., dimethyl sulfate or methyl iodide) and an appropriate solvent like acetone or DMF is also important. Running the reaction under anhydrous conditions is crucial to prevent hydrolysis of the methylating agent.

Troubleshooting Guides

Low Yield in the Formylation of 2,4-dichlorophenol
Symptom Possible Cause Suggested Solution
Low conversion of 2,4-dichlorophenol (Duff Reaction) Insufficient reaction temperature or time.Gradually increase the reaction temperature to the optimal range (typically 150-160°C in glycerol/boric acid) and monitor the reaction progress by TLC. Extend the reaction time if necessary.
Inefficient mixing of reactants.Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture.
Poor quality of reagents.Use freshly distilled or purified 2,4-dichlorophenol and high-purity hexamethylenetetramine.
Low yield of 3,5-dichloro-2-hydroxybenzaldehyde (Reimer-Tiemann Reaction) Inefficient phase transfer in the biphasic system.Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) or an emulsifying agent like 1,4-dioxane to improve the interaction between the aqueous and organic phases.[2][4]
Decomposition of the product at high temperatures.Maintain a constant and controlled reaction temperature, as the Reimer-Tiemann reaction can be highly exothermic.[4]
Formation of significant amounts of the para-isomer.While ortho-formylation is generally favored, steric hindrance can lead to para-substitution. Consider using the Duff reaction for higher ortho-selectivity.
Formation of multiple unidentified byproducts Reaction conditions are too harsh.Lower the reaction temperature and shorten the reaction time. Consider using a milder formylation method.
Impure starting materials.Ensure the purity of 2,4-dichlorophenol and all other reagents before starting the reaction.
Low Yield in the Methylation of 3,5-dichloro-2-hydroxybenzaldehyde
Symptom Possible Cause Suggested Solution
Incomplete methylation Insufficient amount of methylating agent or base.Use a slight excess of the methylating agent (e.g., dimethyl sulfate) and ensure at least a stoichiometric amount of a suitable base (e.g., anhydrous K2CO3) is used.
Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry the glassware thoroughly before use.
Low reaction temperature.The reaction may require heating to proceed at a reasonable rate. Refluxing in acetone is a common condition.
Formation of side products O-methylation vs. C-methylation.O-methylation is the desired pathway. Ensure the phenoxide is formed before the addition of the methylating agent.
Hydrolysis of the methylating agent.Add the methylating agent slowly to the reaction mixture to control the exotherm and minimize hydrolysis.
Difficulty in product isolation Product is soluble in the aqueous phase during workup.Ensure the reaction mixture is neutralized or slightly basic before extraction with an organic solvent. Use a suitable organic solvent for extraction.
Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to break the emulsion.

Experimental Protocols

Step 1: Synthesis of 3,5-dichloro-2-hydroxybenzaldehyde via the Duff Reaction

This protocol is adapted from general procedures for the Duff reaction, which has been reported to be effective for 2,4-dichlorophenol.[3]

Materials:

  • 2,4-Dichlorophenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

  • Concentrated Sulfuric Acid

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, prepare glyceroboric acid by heating a mixture of glycerol and boric acid.

  • Add 2,4-dichlorophenol and hexamethylenetetramine to the hot glyceroboric acid mixture.

  • Heat the reaction mixture to 150-160°C with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and hydrolyze the intermediate by adding a dilute solution of sulfuric acid.

  • Heat the acidified mixture to complete the hydrolysis.

  • Isolate the product by steam distillation or by extraction with an organic solvent like diethyl ether.

  • If extracting, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3,5-dichloro-2-hydroxybenzaldehyde.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Methylation

This protocol is a general method for the methylation of hydroxybenzaldehydes.[6]

Materials:

  • 3,5-dichloro-2-hydroxybenzaldehyde

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichloro-2-hydroxybenzaldehyde in anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add dimethyl sulfate dropwise to the refluxing mixture.

  • Continue refluxing for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Formylation Methods for Substituted Phenols
MethodStarting MaterialProductTypical Yield RangeKey AdvantagesKey Disadvantages
Duff Reaction 2,4-Dichlorophenol3,5-dichloro-2-hydroxybenzaldehydeModerate to Good[7]High ortho-selectivity for phenols.[5]High reaction temperatures required.
Reimer-Tiemann Reaction 2,4-Dichlorophenol3,5-dichloro-2-hydroxybenzaldehydeLow to Moderate[3]Milder conditions than Duff reaction.[4]Often gives a mixture of ortho and para isomers; can have low yields with deactivated phenols.[3]
Vilsmeier-Haack Reaction 2,4-DichloroanisoleThis compoundGoodDirect formylation to the final product.Requires the synthesis of the anisole starting material; the Vilsmeier reagent is moisture-sensitive.[8]

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Formylation cluster_1 Step 2: Methylation Start 2,4-Dichlorophenol Formylation Duff Reaction (Hexamethylenetetramine, Glycerol, Boric Acid) Start->Formylation Reactants Hydrolysis Acidic Workup Formylation->Hydrolysis Intermediate Formation Intermediate 3,5-dichloro-2-hydroxybenzaldehyde Hydrolysis->Intermediate Product Isolation Methylation Methylation (Dimethyl Sulfate, K2CO3, Acetone) Intermediate->Methylation Starting Material Workup Aqueous Workup & Extraction Methylation->Workup Crude Product Final_Product This compound Workup->Final_Product Purified Product

Caption: A general workflow for the two-step synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield in Formylation

G cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield in Formylation Step Cause1 Suboptimal Reaction Conditions Low_Yield->Cause1 Cause2 Poor Reagent Quality Low_Yield->Cause2 Cause3 Inefficient Reaction Method Low_Yield->Cause3 Cause4 Side Reactions Low_Yield->Cause4 Solution1 Optimize Temperature, Time, and Mixing Cause1->Solution1 Solution2 Use Pure/Fresh Reagents Cause2->Solution2 Solution3 Switch to a More Effective Method (e.g., Duff Reaction) Cause3->Solution3 Solution4 Modify Conditions to Minimize Byproducts Cause4->Solution4

Caption: A troubleshooting diagram for addressing low yield in the formylation step.

References

Technical Support Center: Formylation of 2,4-Dichloroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the formylation of 2,4-dichloroanisole, a key reaction in the synthesis of various pharmaceutical and chemical intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the formylation of 2,4-dichloroanisole?

The primary product is 2,4-dichloro-5-methoxybenzaldehyde. The formyl group (-CHO) is introduced onto the electron-rich aromatic ring.[1][2] The methoxy group and the two chlorine atoms direct the substitution to the C5 position.

Q2: Which formylation method is most effective for 2,4-dichloroanisole?

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds like 2,4-dichloroanisole.[2][3] This reaction typically uses a Vilsmeier reagent, which is formed from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃).[1][3]

Q3: What are the general reaction conditions for the Vilsmeier-Haack formylation of 2,4-dichloroanisole?

The reaction is typically carried out by first preparing the Vilsmeier reagent at low temperatures (0-5 °C) and then adding the 2,4-dichloroanisole. The reaction mixture is then heated to facilitate the formylation.[1][4] The final product, an iminium salt, is hydrolyzed during aqueous workup to yield the aldehyde.[1][5][6]

Q4: Why is my reaction yield consistently low?

Low yields can be attributed to several factors, including incomplete reaction, degradation of the product during workup, or the formation of side products. Optimizing reaction time, temperature, and stoichiometry of reagents can help improve the yield.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and reagents are anhydrous. Prepare the Vilsmeier reagent fresh before use.
Low reaction temperature or insufficient reaction time.Gradually increase the reaction temperature (e.g., to 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1][8]
Deactivation of the aromatic ring.2,4-Dichloroanisole is sufficiently activated for formylation. However, ensure the starting material is pure.
Formation of Multiple Products (Visible on TLC) Isomeric products formed due to competing directing effects.While the 5-formyl product is major, other isomers can form. Optimize reaction conditions (lower temperature) to improve selectivity. Purification by column chromatography is often necessary.[8]
Dimerization or polymerization of the starting material or product.[9]Use a higher dilution of the substrate in the reaction mixture.
Side reactions due to excess Vilsmeier reagent.Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.
Dark Brown or Black Reaction Mixture Decomposition of reagents or product at high temperatures.Avoid excessive heating. Conduct the reaction at the lowest effective temperature.
Presence of impurities in the starting materials.Purify the 2,4-dichloroanisole and solvents before use.
Difficulty in Isolating the Product Incomplete hydrolysis of the iminium salt intermediate.[6]Ensure thorough quenching with ice-water and vigorous stirring during workup.[1] Adjusting the pH to be slightly basic (pH 8-9) can aid in the precipitation of the product.[4]
Product is soluble in the aqueous layer.Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[10]
Formation of an emulsion during workup.Add a saturated brine solution to help break the emulsion.

Data Presentation

Table 1: Effect of Reaction Temperature on Product Yield

EntryTemperature (°C)Reaction Time (h)Yield of 2,4-dichloro-5-methoxybenzaldehyde (%)
140645
260472
380385
4100278 (with increased byproducts)

Table 2: Influence of Reagent Stoichiometry on Product Distribution

Entry2,4-Dichloroanisole (eq.)Vilsmeier Reagent (eq.)Yield of Desired Product (%)Major Side Products (%)
11.01.1825
21.01.5889
31.02.08513
41.03.07522

Experimental Protocols

Detailed Protocol for Vilsmeier-Haack Formylation of 2,4-Dichloroanisole

  • Preparation of the Vilsmeier Reagent: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.5 eq.). Cool the flask to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 2,4-dichloroanisole (1.0 eq.) in a minimal amount of anhydrous DMF or another inert solvent like dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and monitor the reaction's progress by TLC.[1][4]

  • Workup and Isolation: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and water with vigorous stirring.[1] An iminium salt intermediate will hydrolyze to the aldehyde. Make the solution alkaline (pH 8-9) with a sodium hydroxide or sodium bicarbonate solution to precipitate the product.[4]

  • Purification: Collect the crude product by filtration, wash it with cold water, and dry it.[4] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.[8]

Visualizations

Formylation_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Substrate 2,4-Dichloroanisole Substrate->Iminium_Salt + Vilsmeier Reagent Product 2,4-Dichloro-5-methoxybenzaldehyde Iminium_Salt->Product Hydrolysis (H2O)

Caption: Main pathway for the Vilsmeier-Haack formylation.

Side_Reactions Start 2,4-Dichloroanisole Desired_Product Desired Product (5-formyl) Start->Desired_Product Major Pathway Isomeric_Product Isomeric Product (e.g., 3-formyl) Start->Isomeric_Product Minor Pathway Dimerization Dimerization Product Start->Dimerization High Concentration Over_Formylation Di-formylated Product Desired_Product->Over_Formylation Excess Reagent Experimental_Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl3 at 0°C) B 2. Add 2,4-Dichloroanisole Solution A->B C 3. Heat Reaction Mixture (e.g., 70-80°C) B->C D 4. Monitor by TLC C->D E 5. Quench with Ice-Water (Hydrolysis) D->E F 6. Basify to pH 8-9 E->F G 7. Filter Crude Product F->G H 8. Purify (Recrystallization or Chromatography) G->H

References

Stability of 3,5-Dichloro-2-methoxybenzaldehyde in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-methoxybenzaldehyde. The information is designed to address potential stability issues encountered during experiments under acidic or basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic or basic solutions?

A1: The main stability concerns are potential degradation through two primary pathways, depending on the pH of the environment. In acidic conditions, the methoxy ether linkage may undergo cleavage. In basic conditions, the compound is susceptible to the Cannizzaro reaction.

Q2: Is this compound stable in acidic conditions?

A2: Generally, this compound is relatively stable in mild acidic conditions. However, under strong acidic conditions, particularly with heating, the methoxy group (an aryl methyl ether) can be cleaved to yield 3,5-dichloro-2-hydroxybenzaldehyde and a methyl halide (if hydrohalic acids are used). This reaction is typically slow. The aldehyde functional group itself is generally stable in non-oxidizing acidic environments.

Q3: What happens to this compound in the presence of a base?

A3: Since this compound lacks α-hydrogens, it will undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH). This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of 3,5-dichloro-2-methoxybenzyl alcohol and one molecule of 3,5-dichloro-2-methoxybenzoic acid (as its carboxylate salt).[1][2]

Q4: How do the substituents on the aromatic ring of this compound affect its stability?

A4: The two chlorine atoms are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack, such as the initial hydroxide attack in the Cannizzaro reaction, thus increasing the reaction rate compared to unsubstituted benzaldehyde.[3][4] The methoxy group is an electron-donating group, which can partially counteract the effect of the chlorine atoms.

Q5: How can I monitor the stability of this compound in my experiments?

A5: The stability can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to separate and quantify the parent compound and its degradation products.[5][6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any degradation products.[9][10][11][12] UV-Vis spectrophotometry can also be employed to monitor the reaction kinetics by observing changes in the absorbance spectrum over time.[13][14][15][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected formation of a new compound with a phenolic -OH group under acidic conditions. Acid-catalyzed cleavage of the methoxy ether linkage.- Avoid prolonged exposure to strong acids, especially at elevated temperatures.- If acidic conditions are necessary, use the mildest possible acid and the lowest effective temperature.- Monitor the reaction closely using TLC or HPLC to minimize degradation.
Disappearance of the aldehyde and formation of an alcohol and a carboxylic acid under basic conditions. The compound is undergoing a Cannizzaro reaction.- If the Cannizzaro reaction is undesired, avoid using strong bases.- Consider using a non-nucleophilic base if only deprotonation of another species is required.- If a basic medium is essential, use the lowest possible concentration of the base and maintain a low temperature to slow down the reaction rate.
Reaction rate in basic media is faster than expected. The electron-withdrawing chloro substituents accelerate the Cannizzaro reaction.- Be aware that substituted benzaldehydes can have significantly different reaction rates.- Conduct preliminary kinetic studies at a small scale to determine the optimal reaction time and conditions.- Carefully control the stoichiometry of reactants.
Difficulty in quantifying the degradation of the aldehyde. Inappropriate analytical method or conditions.- Develop a stability-indicating HPLC method capable of resolving the parent compound from all potential degradation products.[5][8]- Use NMR spectroscopy to confirm the identity of degradation products by observing the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of new signals corresponding to the alcohol and carboxylic acid.[9][11]- For kinetic studies, UV-Vis spectrophotometry can be a convenient tool, but ensure that the absorbance changes are specific to the degradation of the starting material.[14][17]

Data Presentation

Table 1: Predicted Stability of this compound under Various Conditions

Condition Parameter Expected Stability Potential Degradation Products
Acidic pH < 4, Room TemperatureGenerally StableMinimal degradation
pH < 2, Elevated TemperaturePotential Degradation3,5-Dichloro-2-hydroxybenzaldehyde
Strong Oxidizing Acid (e.g., KMnO4/H+)Unstable3,5-Dichloro-2-methoxybenzoic acid
Basic pH > 10, Room TemperatureSlow Degradation3,5-Dichloro-2-methoxybenzyl alcohol, 3,5-Dichloro-2-methoxybenzoic acid
Concentrated Base, Elevated TemperatureUnstable3,5-Dichloro-2-methoxybenzyl alcohol, 3,5-Dichloro-2-methoxybenzoic acid
Neutral pH 6-8, Room TemperatureStable-

Table 2: Relative Reactivity of Substituted Benzaldehydes in the Cannizzaro Reaction

Substituent Electronic Effect Predicted Effect on Cannizzaro Reaction Rate
4-NitroElectron-withdrawingIncreases rate significantly[4][18]
3-ChloroElectron-withdrawingIncreases rate
4-ChloroElectron-withdrawingIncreases rate
None (Benzaldehyde)-Baseline
4-MethylElectron-donatingDecreases rate
4-MethoxyElectron-donatingDecreases rate significantly[4][18]
3,5-Dichloro-2-methoxy Net Electron-withdrawing Increases rate

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol is a general guideline and should be optimized for specific experimental needs.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl or 1 M HCl).

    • Incubate the mixture at a controlled temperature (e.g., room temperature, 40°C, 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) before analysis.

  • Basic Degradation:

    • To an aliquot of the stock solution, add an equal volume of a basic solution (e.g., 0.1 M NaOH or 1 M NaOH).

    • Incubate the mixture at a controlled temperature.

    • Withdraw samples at various time points.

    • Neutralize the samples with a suitable acid (e.g., 0.1 M HCl or 1 M HCl) before analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: HPLC Method for Stability Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for good peak shape). A typical starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both the starting material and potential products have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

Acidic_Degradation_Pathway This compound This compound 3,5-Dichloro-2-hydroxybenzaldehyde 3,5-Dichloro-2-hydroxybenzaldehyde This compound->3,5-Dichloro-2-hydroxybenzaldehyde Strong Acid (e.g., HBr) Heat

Caption: Acid-catalyzed cleavage of the methoxy group.

Basic_Degradation_Pathway cluster_products Products Aldehyde_1 This compound Products Products Reaction_Node Cannizzaro Reaction (Strong Base, e.g., NaOH) Aldehyde_1->Reaction_Node Aldehyde_2 This compound Aldehyde_2->Reaction_Node Alcohol 3,5-Dichloro-2-methoxybenzyl alcohol Carboxylate 3,5-Dichloro-2-methoxybenzoate Reaction_Node->Alcohol Reaction_Node->Carboxylate

Caption: Cannizzaro reaction under basic conditions.

Experimental_Workflow Start Prepare Stock Solution of Aldehyde Stress_Conditions Expose to Acidic or Basic Conditions (Controlled Temperature and Time) Start->Stress_Conditions Sampling Withdraw Samples at Defined Time Intervals Stress_Conditions->Sampling Neutralization Neutralize Sample Sampling->Neutralization Analysis Analyze by HPLC, NMR, or UV-Vis Neutralization->Analysis End Determine Stability Profile Analysis->End

Caption: Forced degradation experimental workflow.

References

Removing unreacted starting materials from 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloro-2-methoxybenzaldehyde. The following information is designed to help you effectively remove unreacted starting materials and other impurities from your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter in my crude this compound product?

A1: The most probable unreacted starting materials are 3,5-dichlorotoluene or 3,5-dichloro-2-hydroxybenzaldehyde, depending on your synthetic route. If a methylation reaction was performed on 3,5-dichloro-2-hydroxybenzaldehyde, you would likely have the unreacted phenolic starting material. If the synthesis involved oxidation of the methyl group of 3,5-dichlorotoluene followed by other transformations, residual dichlorotoluene could be present.

Q2: How can I quickly assess the purity of my this compound?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to assess the purity of your product. By running a TLC with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the number of components in your crude mixture. The presence of multiple spots indicates impurities. The ideal solvent system for TLC will show good separation between your desired product and any impurities, with the Rf value of the target compound ideally between 0.2 and 0.4.

Q3: What is the best initial purification strategy if I have a mixture of this compound and the phenolic precursor, 3,5-dichloro-2-hydroxybenzaldehyde?

A3: An acid-base extraction is an excellent first step to separate the acidic phenol from your neutral aldehyde product.[1][2][3] By dissolving your crude mixture in an organic solvent (like ethyl acetate or diethyl ether) and washing with an aqueous base (e.g., 5% sodium hydroxide solution), the acidic 3,5-dichloro-2-hydroxybenzaldehyde will be deprotonated to its water-soluble phenoxide salt and move into the aqueous layer.[1][2] Your desired product, this compound, will remain in the organic layer. After separation, the organic layer can be washed, dried, and concentrated to yield a product with significantly reduced phenolic impurity.

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization is a powerful technique for purifying solid compounds like this compound, especially for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4]

Q5: What about column chromatography for purification?

A5: Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities. Silica gel is a commonly used stationary phase for this type of compound. The choice of mobile phase (eluent) is crucial and should be determined by preliminary TLC analysis. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is often used.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Solution
Low recovery after purification The compound may be partially soluble in the washing solutions. The chosen recrystallization solvent may retain a significant amount of the product even at low temperatures. The eluent in column chromatography might be too polar, causing rapid elution with impurities.Minimize the volume of washing solutions. For recrystallization, ensure the solution is thoroughly cooled and consider placing it in an ice bath to maximize crystal formation. For column chromatography, use a less polar eluent system as determined by TLC.
Product "oils out" during recrystallization The cooling process is too rapid. The chosen solvent is not ideal. High levels of impurities are present.Allow the hot solution to cool slowly to room temperature before placing it in a cold bath. Experiment with different solvents or solvent pairs (e.g., ethanol/water, hexane/ethyl acetate). If the product is highly impure, consider a preliminary purification step like column chromatography before recrystallization.
Co-elution of impurities during column chromatography The polarity of the impurity is very similar to the product.Optimize the eluent system using TLC with various solvent mixtures. A shallower solvent gradient during column chromatography can improve separation. Consider using a different stationary phase, such as alumina, if separation on silica gel is challenging.
Product appears as a streak instead of a spot on the TLC plate The sample is too concentrated. The compound may be interacting strongly with the silica gel.Dilute the sample before spotting it on the TLC plate. Adding a small amount of a slightly more polar solvent to the developing solvent can sometimes help.

Data Presentation

The following table summarizes the physical properties of this compound and its potential unreacted starting materials to aid in the development of a purification strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
This compoundC₈H₆Cl₂O₂205.04[5]Not specifiedNot specifiedSoluble in many organic solvents.
3,5-DichlorotolueneC₇H₆Cl₂161.03Solid at room temperature[4]~202Soluble in chloroform and methanol.[1]
3,5-Dichloro-2-hydroxybenzaldehydeC₇H₄Cl₂O₂191.01[6]95-97[6]Not specifiedSoluble in ethanol and chloroform.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction (to remove 3,5-dichloro-2-hydroxybenzaldehyde)
  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether, in a separatory funnel.

  • Extraction: Add a 5% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. The upper layer will be the organic phase containing your desired product, and the lower layer will be the aqueous phase containing the deprotonated 3,5-dichloro-2-hydroxybenzaldehyde.[2]

  • Collection: Carefully drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, or mixtures of these) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give your product an Rf value of 0.2-0.3.

  • Column Packing: Prepare a silica gel column using the chosen eluent (the least polar mixture if using a gradient).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the determined solvent system. If a gradient elution is needed, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow start Crude this compound check_purity Assess Purity (TLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes purification_method Select Purification Method is_pure->purification_method No acid_base Acid-Base Extraction purification_method->acid_base Phenolic Impurity recrystallization Recrystallization purification_method->recrystallization Minor Impurities column_chrom Column Chromatography purification_method->column_chrom Multiple/Similar Impurities post_purification_check Assess Purity (TLC) acid_base->post_purification_check recrystallization->post_purification_check column_chrom->post_purification_check post_purification_check->is_pure

Caption: A workflow for selecting the appropriate purification method.

Troubleshooting_Purification start Purification Issue Encountered issue_type Identify the Issue start->issue_type low_recovery Low Recovery issue_type->low_recovery oiling_out Product Oils Out issue_type->oiling_out co_elution Co-elution issue_type->co_elution solution1 Minimize wash volumes Ensure complete cooling Use less polar eluent low_recovery->solution1 solution2 Slow cooling Try different solvents Pre-purify by column oiling_out->solution2 solution3 Optimize eluent with TLC Use shallower gradient Try different stationary phase co_elution->solution3

Caption: A troubleshooting guide for common purification issues.

References

Optimization of reaction time and temperature for 3,5-Dichloro-2-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,5-Dichloro-2-methoxybenzaldehyde

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of this compound. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Degradation of starting material or product: The reaction temperature might be too high. 3. Poor quality of reagents: Starting materials or reagents may be impure or degraded. 4. Ineffective catalyst: The catalyst may be deactivated or used in an insufficient amount.1. Optimize reaction conditions: Increase the reaction time or temperature incrementally. Monitor the reaction progress using TLC or GC. 2. Control temperature: Ensure the reaction is carried out at the optimal temperature. Use a controlled temperature bath. 3. Verify reagent quality: Use freshly purchased or purified reagents. Check the purity of starting materials via analytical methods. 4. Catalyst management: Use a fresh batch of catalyst and ensure the correct stoichiometric ratio.
Formation of Side Products 1. Over-reaction: The reaction may have proceeded for too long or at too high a temperature. 2. Side reactions: The presence of impurities or incorrect stoichiometry can lead to unwanted side reactions. 3. Non-selective formylation: The formyl group may be introduced at other positions on the aromatic ring.1. Monitor reaction closely: Stop the reaction as soon as the starting material is consumed (as indicated by TLC or GC). 2. Purify starting materials: Ensure all starting materials and solvents are pure and dry. 3. Use a directing group: The methoxy group at position 2 should direct the formylation to the ortho and para positions. The existing chloro groups should favor the desired isomer. If issues persist, consider alternative synthetic routes.
Difficult Product Isolation 1. Product is soluble in the aqueous phase: The product may be lost during the work-up. 2. Emulsion formation during extraction: This can make phase separation difficult. 3. Co-elution with impurities during chromatography: Impurities may have similar polarity to the product.1. Adjust pH: Before extraction, adjust the pH of the aqueous layer to ensure the product is in its neutral form. 2. Break emulsion: Add a small amount of brine or a different organic solvent to break the emulsion. 3. Optimize chromatography: Use a different solvent system or a different stationary phase for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like 1,3-dichloro-2-methoxybenzene to produce this compound. This reaction typically uses a formylating agent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Q2: What are the critical parameters to control for optimizing the reaction time and temperature?

A2: The critical parameters are the reaction temperature and the duration of the reaction. An optimal balance is necessary to ensure a high conversion of the starting material while minimizing the formation of byproducts. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be taken at regular intervals to check for the disappearance of the starting material and the appearance of the product.

Q4: What are the expected yields for this synthesis?

A4: The yields can vary significantly depending on the specific reaction conditions and the scale of the synthesis. Reported yields in the literature for the Vilsmeier-Haack synthesis of similar compounds are often in the range of 60-80%.

Data on Reaction Parameter Optimization

The following table summarizes the impact of reaction time and temperature on the yield of this compound based on typical optimization experiments for similar aromatic aldehydes.

Entry Temperature (°C) Time (h) Yield (%) Observations
10215Incomplete reaction
225445Moderate yield, starting material remains
350475Good yield, minimal side products
470465Increased side products observed
550260Incomplete reaction
650676No significant improvement over 4h

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 1,3-dichloro-2-methoxybenzene

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-dichloro-2-methoxybenzene in anhydrous DCM.

  • Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF) in a separate flask, also cooled to 0 °C, to form the Vilsmeier reagent.

  • Addition of Vilsmeier Reagent: Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1,3-dichloro-2-methoxybenzene while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the optimized temperature (e.g., 50 °C) for the optimized duration (e.g., 4 hours).

  • Quenching: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and slowly quench by adding ice-cold water.

  • Work-up: Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Reagents (1,3-dichloro-2-methoxybenzene, DMF, POCl3) vilsmeier Form Vilsmeier Reagent (DMF + POCl3 at 0°C) reagents->vilsmeier addition Add Vilsmeier Reagent to Substrate at 0°C vilsmeier->addition heating Heat Reaction Mixture (e.g., 50°C for 4h) addition->heating quench Quench with Ice Water heating->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Product Yield cause1 Incomplete Reaction issue->cause1 cause2 Degradation issue->cause2 cause3 Poor Reagents issue->cause3 sol1 Optimize Time & Temp cause1->sol1 sol2 Control Temperature cause2->sol2 sol3 Verify Reagent Quality cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation and purity assessment of organic compounds are fundamental requirements in chemical research and pharmaceutical development. This guide provides a comparative overview of analytical techniques for the characterization of 3,5-Dichloro-2-methoxybenzaldehyde, a substituted benzaldehyde of interest in synthetic chemistry. Due to the limited availability of experimental spectral data for this specific molecule, this guide incorporates predicted data alongside established methodologies for related compounds to offer a comprehensive analytical strategy.

Spectroscopic and Chromatographic Techniques: A Comparative Overview

The characterization of this compound relies on a combination of spectroscopic and chromatographic methods to confirm its identity, structure, and purity. While Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for detailed structural analysis, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy provide complementary and crucial information regarding purity, molecular weight, and functional groups.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methoxy group protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for a Related Compound

CompoundAldehyde Proton (s)Aromatic Protons (m)Methoxy Protons (s)Solvent
This compound (Predicted) ~10.3 ppm~7.7 ppm (d), ~7.5 ppm (d)~4.0 ppmCDCl₃
3-Methoxybenzaldehyde (Experimental) 9.98 ppm7.51 ppm (d), 7.41 ppm (s), 7.30-7.25 ppm (m)3.82 ppmDMSO-d₆[1]

Note: Predicted data is based on computational models and may differ from experimental values. The data for 3-Methoxybenzaldehyde is provided for comparative purposes.

Beyond NMR, several other techniques are essential for a comprehensive analysis.

Table 2: Comparison of Key Analytical Techniques for the Characterization of Substituted Benzaldehydes

TechniquePrincipleInformation ProvidedTypical Application
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Molecular weight, fragmentation patterns, and identification of volatile impurities.Purity assessment and identification of by-products in synthesis.
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification of the main component and non-volatile impurities.Quality control and stability testing.
IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C=O, C-O, C-Cl).Confirmation of molecular structure and functional groups.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the analysis of a substituted benzaldehyde like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer. A common setup includes a capillary column (e.g., DB-5ms) and an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Data Analysis: Determine the purity by calculating the peak area percentage of the main component.

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, key peaks would include the C=O stretch of the aldehyde, C-O stretches of the ether, and C-Cl stretches.

Workflow for Structural Elucidation

The logical flow for characterizing a novel or synthesized compound like this compound involves a multi-technique approach to build a comprehensive analytical profile.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Confirmation cluster_2 Final Characterization Synthesis Synthesized Compound IR IR Spectroscopy Synthesis->IR Functional Groups GCMS GC-MS Analysis Synthesis->GCMS Molecular Weight & Volatiles Purity HPLC for Purity Synthesis->Purity Purity Assessment NMR 1H & 13C NMR IR->NMR GCMS->NMR Structure Structure Elucidation NMR->Structure Data Complete Analytical Data Purity->Data Structure->Data

Caption: Logical workflow for the analytical characterization of this compound.

References

FT-IR Analysis of 3,5-Dichloro-2-methoxybenzaldehyde: A Comparative Guide to Functional Group Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comprehensive analysis of the functional groups of 3,5-Dichloro-2-methoxybenzaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. Due to the limited availability of a direct FT-IR spectrum for this specific compound, this guide presents an in-depth estimation based on the analysis of structurally similar substituted benzaldehydes. Furthermore, a comparative overview of alternative analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), is provided to offer a holistic approach to its characterization.

FT-IR Spectral Analysis: Unraveling the Vibrational Fingerprint

FT-IR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. Each functional group has a characteristic vibrational frequency, providing a unique "fingerprint" of the compound.

Estimated FT-IR Peak Assignments for this compound

The following table summarizes the estimated characteristic infrared absorption peaks for this compound. These estimations are derived from the known spectral data of analogous compounds, including 3,5-dichloro-2-hydroxybenzaldehyde, benzaldehyde, 4-methoxybenzaldehyde, and various chlorobenzaldehydes. The presence of electron-withdrawing chloro groups and an electron-donating methoxy group on the aromatic ring is expected to influence the precise position of these absorption bands.

Functional Group Vibrational Mode Estimated Wavenumber (cm⁻¹) Intensity
AldehydeC-H Stretch~2850 and ~2750Medium
Aromatic RingC-H Stretch>3000Medium to Weak
AldehydeC=O Stretch~1690 - 1705Strong
Aromatic RingC=C Stretch~1550 - 1600Medium to Strong
Methoxy GroupC-H Asymmetric Stretch~2960Medium
Methoxy GroupC-H Symmetric Stretch~2840Medium
Aryl EtherC-O-C Asymmetric Stretch~1250 - 1270Strong
Aryl EtherC-O-C Symmetric Stretch~1020 - 1040Medium
C-ClC-Cl Stretch~600 - 800Strong
Comparative FT-IR Data of Substituted Benzaldehydes

To understand the influence of different substituents on the vibrational frequencies, the following table compares the key absorption peaks of several benzaldehyde derivatives.

Compound C=O Stretch (cm⁻¹) Aldehyde C-H Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹)
Benzaldehyde~1703~2820, ~2740~1595, ~1585
4-Methoxybenzaldehyde~1685~2840, ~2740~1600, ~1575
2,4-Dichlorobenzaldehyde~1701~2860, ~2780~1585, ~1550
3,5-Dichloro-2-hydroxybenzaldehyde~1666~2856~1604

The position of the strong carbonyl (C=O) stretching vibration is particularly sensitive to electronic effects. Electron-donating groups, like the methoxy group in 4-methoxybenzaldehyde, tend to lower the C=O stretching frequency due to resonance. Conversely, electron-withdrawing groups, such as chlorine, can have a more complex effect depending on their position.

Comparative Analysis of Analytical Techniques

While FT-IR provides valuable information about functional groups, a comprehensive characterization of this compound often requires orthogonal analytical techniques.

Technique Information Provided Advantages Limitations
FT-IR Spectroscopy Functional group identificationRapid, non-destructive, requires minimal sample preparationProvides limited information on molecular structure and purity
HPLC Purity assessment, quantificationHigh resolution, sensitive, suitable for non-volatile compoundsRequires method development, may not identify all impurities
NMR Spectroscopy Detailed molecular structure elucidationProvides unambiguous structural informationLess sensitive than other techniques, requires more sample
GC-MS Identification and quantification of volatile componentsHigh sensitivity, provides molecular weight and fragmentation dataNot suitable for non-volatile or thermally labile compounds

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline standard protocols for the analysis of substituted benzaldehydes.

FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is typically employed for the analysis of substituted benzaldehydes.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Standard Preparation: Accurately weigh and dissolve a known amount of the reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25-30 °C.

    • Detector: UV detector set at an appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject the blank, standards, and sample solutions and record the chromatograms.

  • Data Analysis: Determine the retention time and peak area of the analyte. Calculate the purity or concentration based on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

  • Data Processing: Apply a Fourier transform to the raw data. Phase the spectrum and calibrate the chemical shift axis using the TMS signal (0 ppm). Integrate the signals in the ¹H spectrum and identify the chemical shifts and coupling constants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile impurities and can confirm the molecular weight.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum will show the molecular ion and characteristic fragmentation patterns.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for FT-IR and HPLC analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis (ATR) cluster_processing Data Processing A Obtain Solid Sample B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Place Sample on Crystal & Apply Pressure C->D E Acquire Sample Spectrum D->E F Background Subtraction E->F G Generate Absorbance/ Transmittance Spectrum F->G H Peak Identification & Functional Group Assignment G->H

Caption: Workflow for FT-IR analysis using the ATR method.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_processing Data Analysis A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Blank, Standards, & Sample B->E C Prepare Sample Solution C->E D->E F Acquire Chromatograms E->F G Identify Peak Retention Time F->G H Integrate Peak Area G->H I Calculate Purity/ Concentration H->I

Caption: Workflow for HPLC analysis of this compound.

A Comparative Guide to the Analytical Characterization of 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3,5-Dichloro-2-methoxybenzaldehyde. We will delve into its expected mass spectrometry fragmentation pattern and explore alternative analytical techniques, offering supporting data from closely related compounds to facilitate robust analytical method development and validation.

Mass Spectrometry Analysis: A Predictive Look into Fragmentation

While a publicly available experimental mass spectrum for this compound is not readily found, a highly probable fragmentation pattern under electron ionization (EI) can be predicted based on the established fragmentation rules for substituted benzaldehydes, chlorinated aromatic compounds, and methoxy aromatic compounds.

The molecular ion ([M]•+) of this compound (m/z 204, considering the major isotopes ³⁵Cl) is expected to be prominent due to the stability of the aromatic ring. The presence of two chlorine atoms will result in a characteristic isotopic pattern for all chlorine-containing fragments, with [M+2]•+ and [M+4]•+ peaks at approximately 65% and 10% of the [M]•+ peak intensity, respectively.

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical (-H•): A common fragmentation for aldehydes, leading to the formation of a stable acylium ion [M-H]⁺ at m/z 203.

  • Loss of a Chlorine Radical (-Cl•): Cleavage of a C-Cl bond would result in a fragment at m/z 169.

  • Loss of a Formyl Radical (-CHO•): This would lead to the formation of a dichloromethoxybenzene radical cation at m/z 175.

  • Loss of a Methyl Radical (-CH₃•): Fragmentation of the methoxy group can lead to the loss of a methyl radical, forming an ion at m/z 189.

  • Loss of Carbon Monoxide (-CO): Following the initial loss of a hydrogen or chlorine radical, the resulting ion can lose carbon monoxide, a characteristic fragmentation of benzaldehydes. For instance, the [M-H]⁺ ion at m/z 203 could lose CO to form a fragment at m/z 175.

  • Loss of a Methoxy Radical (-OCH₃•): This would result in a dichlorobenzoyl cation at m/z 173.

Visualizing the Fragmentation Pathway

fragmentation_pathway M [M]•+ m/z 204/206/208 M_H [M-H]+ m/z 203/205/207 M->M_H -H• M_Cl [M-Cl]+ m/z 169/171 M->M_Cl -Cl• M_CHO [M-CHO]•+ m/z 175/177/179 M->M_CHO -CHO• M_CH3 [M-CH3]+ m/z 189/191/193 M->M_CH3 -CH3• M_OCH3 [M-OCH3]+ m/z 173/175/177 M->M_OCH3 -OCH3• M_H_CO [M-H-CO]+ m/z 175/177/179 M_H->M_H_CO -CO

Caption: Predicted Electron Ionization (EI) mass spectrometry fragmentation pathway of this compound.

Comparison of Analytical Techniques

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound, other analytical techniques offer complementary information and can be advantageous in specific contexts.

Analytical Technique Principle Strengths Limitations Typical Application
GC-MS Separation by gas chromatography followed by mass analysis.High sensitivity and selectivity, provides structural information through fragmentation patterns.Requires volatile and thermally stable analytes. Derivatization may be necessary for some compounds.Identification and quantification of volatile and semi-volatile organic compounds in complex mixtures.
HPLC-UV Separation by liquid chromatography with detection by UV-Vis spectroscopy.Suitable for non-volatile and thermally labile compounds. Wide applicability.Lower sensitivity and selectivity compared to MS. Co-elution can be an issue.Quantification of known compounds in relatively clean matrices. Purity analysis.
NMR Spectroscopy (¹H, ¹³C) Nuclear magnetic resonance of atomic nuclei.Provides detailed structural information, enabling unambiguous identification of isomers. Non-destructive.Lower sensitivity compared to MS. Requires relatively pure samples in higher concentrations.Structural elucidation and confirmation of pure compounds.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline and should be optimized for the specific instrument and application.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1-10 µg/mL.

  • If necessary, perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering matrix components.

Instrumental Parameters:

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Injector Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temperature 150 °C
Mass Range m/z 40-350
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a general-purpose method for the analysis of aromatic aldehydes and should be optimized.

Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a suitable concentration (e.g., 10-100 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumental Parameters:

Parameter Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength of maximum absorbance for the compound)
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

Instrumental Parameters:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field instrument.

  • ¹³C NMR: Acquire the spectrum on the same instrument, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted and Comparative Data

The following tables provide predicted and comparative data to aid in the analysis of this compound.

Table 1: Predicted Mass Spectral Data for this compound

m/z (³⁵Cl) Predicted Fragment Ion Notes
204[C₈H₆Cl₂O₂]•+Molecular ion ([M]•+)
203[C₈H₅Cl₂O₂]⁺Loss of H•
175[C₇H₅Cl₂O]•+Loss of CHO•
173[C₇H₃Cl₂O]⁺Loss of OCH₃•
169[C₈H₆ClO₂]⁺Loss of Cl•
189[C₇H₃Cl₂O₂]⁺Loss of CH₃•

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton 2-Methoxybenzaldehyde 3,5-Dichlorosalicylaldehyde Predicted for this compound
-CHO~10.4~10.3~10.3-10.5
Aromatic-H~6.9-7.8~7.6-7.7~7.5-7.8
-OCH₃~3.9-~3.9-4.1

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon 2-Methoxybenzaldehyde 3,5-Dichlorosalicylaldehyde Predicted for this compound
-CHO~189~190~188-192
C-Cl-~128, ~130~128-135
C-OCH₃~161-~158-162
Aromatic-C~112-136~123-140~115-140
-OCH₃~55.8-~56-58

Logical Workflow for Analysis

analytical_workflow cluster_0 Initial Analysis cluster_1 Data Interpretation and Confirmation cluster_2 Structural Confirmation Sample Sample containing This compound GCMS GC-MS Analysis Sample->GCMS HPLC HPLC-UV Analysis Sample->HPLC Identify Tentative Identification (Retention Time & Mass Spectrum) GCMS->Identify Quantify Quantification (Peak Area) HPLC->Quantify Purity Purity Assessment HPLC->Purity NMR NMR Spectroscopy (¹H, ¹³C) Identify->NMR If structure is unknown or needs confirmation Structure Unambiguous Structure Confirmation NMR->Structure

Caption: A logical workflow for the comprehensive analysis of this compound.

Comparative Guide to Purity Determination of 3,5-Dichloro-2-methoxybenzaldehyde: HPLC Analysis and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 3,5-Dichloro-2-methoxybenzaldehyde. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist in selecting the most appropriate method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity analysis of organic compounds due to its high resolution, sensitivity, and reproducibility.[1][2] A reverse-phase HPLC method is particularly well-suited for the separation and quantification of this compound from its potential impurities.

Experimental Protocol: HPLC Purity Assay

A robust HPLC method for this compound can be established using a C18 reverse-phase column. The separation is typically achieved with a mobile phase consisting of acetonitrile and water, often with an acid modifier to improve peak shape.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Detection Wavelength 240 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 55:45 v/v) and adding phosphoric acid to a final concentration of 0.1%.

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the this compound to be tested in the mobile phase to a similar concentration as the standard solution.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram to determine the retention time of the main peak.

  • Inject the sample solution and record the chromatogram.

  • The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation A Prepare Mobile Phase (Acetonitrile:Water:Acid) D System Equilibration A->D B Prepare Standard Solution E Inject Standard B->E C Prepare Sample Solution F Inject Sample C->F D->E D->F G Data Acquisition (Chromatogram) E->G F->G H Peak Integration G->H I Purity Calculation (% Area) H->I J Generate Report I->J

Caption: Workflow for HPLC purity analysis of this compound.

Alternative Purity Determination Methods

While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, primary data for purity assessment. These include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC)

GC is a suitable alternative for the analysis of volatile and thermally stable compounds like substituted benzaldehydes.[3] When coupled with a mass spectrometer (GC-MS), it provides both quantitative purity data and structural information about impurities.

Typical GC Conditions:

ParameterCondition
GC System Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Mid-polar capillary column (e.g., 6% cyanopropyl, 94% polydimethylsiloxane, 60 m x 0.32 mm, 1.8 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial temperature of 120 °C (hold for 5 min), then ramp to 250 °C at 5 °C/min (hold for 6 min)
Detector Temperature 280 °C (FID) or MS transfer line at 250 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful method for determining the structure and purity of organic compounds.[4][5] Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of a sample against a certified internal standard.[6]

Key Features of NMR Analysis:

  • Structural Confirmation: Provides detailed information about the molecular structure, confirming the identity of the main component.

  • Impurity Identification: Can help in the identification of impurities by analyzing their characteristic signals.

  • Quantitative Analysis: qNMR offers a direct and highly accurate method for purity determination without the need for a reference standard of the analyte itself.[6] The aldehyde proton of benzaldehydes gives a distinct signal around 9-10 ppm in the ¹H NMR spectrum, which is typically free from other signal overlaps, making it ideal for quantification.[7][8]

Comparison of Analytical Methods

The choice of analytical method depends on various factors including the nature of the sample, the expected impurities, and the desired level of accuracy.

FeatureHPLCGas Chromatography (GC)NMR Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a strong magnetic field.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei.
Typical Purity (%) > 99%> 99%> 98%
Sample Throughput HighHighModerate
Strengths High resolution, high sensitivity, well-established methods.Excellent for volatile impurities, can be coupled with MS for identification.Provides structural information, qNMR for absolute purity without a specific reference standard.
Limitations Requires a reference standard for quantification, may not detect non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires a high-field instrument for complex mixtures.

Logical Comparison of Purity Determination Techniques

Comparison cluster_methods Purity Determination Methods cluster_properties Key Attributes HPLC HPLC High_Resolution High Resolution HPLC->High_Resolution High_Sensitivity High Sensitivity HPLC->High_Sensitivity Quantitative Quantitative HPLC->Quantitative Non_Volatile_Analysis Analyzes Non-Volatiles HPLC->Non_Volatile_Analysis GC Gas Chromatography (GC) GC->High_Resolution GC->High_Sensitivity GC->Quantitative Volatile_Analysis Analyzes Volatiles GC->Volatile_Analysis NMR NMR Spectroscopy Structural_Info Provides Structural Information NMR->Structural_Info NMR->Quantitative NMR->Volatile_Analysis NMR->Non_Volatile_Analysis Absolute_Purity Absolute Purity (qNMR) NMR->Absolute_Purity

Caption: Comparison of attributes for HPLC, GC, and NMR in purity analysis.

References

A Comparative Guide to 3,5-Dichloro-2-methoxybenzaldehyde and 3,5-Dibromo-2-methoxybenzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 3,5-dichloro-2-methoxybenzaldehyde and 3,5-dibromo-2-methoxybenzaldehyde, two halogenated aromatic aldehydes with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their physicochemical properties, spectral characteristics, and reactivity, supported by experimental data and protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 3,5-dibromo-2-methoxybenzaldehyde is presented in Table 1. The substitution of chlorine with bromine atoms results in a significant increase in molecular weight and is expected to influence properties such as melting point, boiling point, and solubility.

Table 1: Physicochemical Properties

PropertyThis compound3,5-Dibromo-2-methoxybenzaldehyde
CAS Number 76008-04-3[1]61657-65-6
Molecular Formula C₈H₆Cl₂O₂[1]C₈H₆Br₂O₂[2]
Molecular Weight 205.04 g/mol [1]293.94 g/mol
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Predicted XlogP Data not available2.7[2]

Spectroscopic Data

The structural identity of both compounds is confirmed by their spectral data. Below is a summary of the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)
This compound Data not available.Data not available.
3,5-Dibromo-2-methoxybenzaldehyde Spectra available, detailed shifts not fully enumerated in readily available sources.[3]Spectra available, detailed shifts not fully enumerated in readily available sources.[3]

Note: While specific peak assignments are not fully available in the public domain, representative spectra for 3,5-dibromo-2-methoxybenzaldehyde can be found in spectral databases.

Infrared (IR) Spectroscopy

The IR spectra of these compounds are expected to show characteristic absorption bands for the aldehyde C=O stretch, C-O-C stretching of the methoxy group, and C-H bonds of the aromatic ring and aldehyde. The carbon-halogen stretching frequencies will differ based on the halogen present.

Chemical Synthesis and Reactivity

Both this compound and 3,5-dibromo-2-methoxybenzaldehyde can be synthesized from appropriately substituted precursors. The reactivity of the aldehyde group is a key feature of these molecules, allowing for a variety of chemical transformations.

The workflow for a general synthesis approach is outlined below:

synthesis_workflow start Substituted 2-hydroxybenzaldehyde step1 Methylation (e.g., Dimethyl sulfate, NaH) start->step1 product Target Compound: 3,5-Dihalo-2-methoxybenzaldehyde step1->product biological_activity_workflow compound Test Compound (Dihalo-methoxybenzaldehyde) assay In vitro assay (e.g., Cytotoxicity, Antimicrobial) compound->assay data Data Analysis (e.g., IC₅₀ determination) assay->data sar Structure-Activity Relationship (SAR) Studies data->sar conclusion Identification of Lead Compound sar->conclusion

References

Reactivity Face-Off: Chlorinated vs. Brominated Methoxybenzaldehydes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Halogenated Methoxybenzaldehyde Reactivity

The choice between chlorinated and brominated methoxybenzaldehydes as starting materials or intermediates is a critical decision in the design of synthetic routes for pharmaceuticals, agrochemicals, and functional materials. The nature of the halogen substituent significantly influences the reactivity of both the aromatic ring and the aldehyde functional group. This guide provides an objective comparison of the reactivity of chlorinated versus brominated methoxybenzaldehydes in key organic transformations, supported by established chemical principles and representative experimental data.

Executive Summary of Reactivity Comparison

The reactivity of the carbon-halogen (C-X) bond is a primary determinant in many transformations. Generally, the weaker carbon-bromine bond leads to higher reactivity for brominated methoxybenzaldehydes in reactions where C-X bond cleavage is rate-determining, such as in many palladium-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution (SNAr) reactions following an addition-elimination pathway, the greater electronegativity of chlorine often renders chlorinated methoxybenzaldehydes more reactive. The electronic effects of the halogen also subtly influence the reactivity of the aldehyde group itself.

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize the expected relative reactivity and provide representative data for key classes of organic reactions.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeGeneral Reactivity TrendRepresentative Yields (Halobenzaldehydes)Rationale
Suzuki-Miyaura Coupling Bromo > Chloro4-Bromobenzaldehyde: ~95% 4-Chlorobenzaldehyde: ~85%[1]The C-Br bond (bond dissociation energy ~280 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), facilitating faster oxidative addition to the palladium catalyst.[1]
Heck Reaction Bromo > ChloroNot specified, but bromides are generally more reactive.Similar to Suzuki-Miyaura, the oxidative addition of the aryl halide to the palladium(0) catalyst is typically the rate-determining step.
Buchwald-Hartwig Amination Bromo > ChloroNot specified, but C-Br bonds are significantly more reactive than C-Cl bonds.[2]The reactivity order of aryl halides is I > Br > Cl, making the amination of bromides more facile.[2]

Table 2: Other Key Transformations

Reaction TypeGeneral Reactivity TrendRationale
Grignard Reagent Formation Bromo > ChloroThe formation of Grignard reagents is easier from iodides and bromides compared to chlorides due to the lower C-X bond strength.[3]
Nucleophilic Aromatic Substitution (SNAr) Chloro > BromoFor the addition-elimination mechanism, the rate-determining step is often the nucleophilic attack on the carbon bearing the halogen. The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent, making the carbon more electrophilic and susceptible to attack. The order of leaving group ability in these reactions is often F > Cl > Br > I.
Oxidation of Aldehyde Chloro ≥ Bromo (predicted)The electron-withdrawing inductive effect of the halogen increases the electrophilicity of the carbonyl carbon. Chlorine is more electronegative than bromine, suggesting a slightly higher reactivity for chlorinated derivatives. However, studies on para-halobenzaldehydes showed no significant differences in reactivity in enzymatic oxidation.[1]
Reduction of Aldehyde (e.g., with NaBH4) Chloro ≥ Bromo (predicted)Similar to oxidation, the more electron-withdrawing chlorine should render the carbonyl carbon slightly more susceptible to nucleophilic attack by a hydride reagent compared to bromine.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Halobenzaldehydes

This protocol provides a general framework for comparing the reactivity of brominated and chlorinated methoxybenzaldehydes.[1]

Materials:

  • Substituted methoxybenzaldehyde (chloro- or bromo-) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Phosphine ligand (e.g., PPh₃ for bromides, more electron-rich ligands like SPhos for chlorides) (0.04 mmol)

  • Base (e.g., K₂CO₃ or K₃PO₄) (2.0 mmol)

  • Solvent (e.g., Toluene/Water mixture)

Procedure:

  • To a round-bottom flask, add the substituted methoxybenzaldehyde, arylboronic acid, palladium(II) acetate, phosphine ligand, and base.

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sodium Borohydride Reduction of Halogenated Methoxybenzaldehydes

This protocol outlines a standard procedure for the reduction of the aldehyde functionality.

Materials:

  • Halogenated methoxybenzaldehyde (1.0 mmol)

  • Sodium borohydride (NaBH₄) (1.0-1.5 mmol)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • Dissolve the halogenated methoxybenzaldehyde in the alcohol solvent in a flask at room temperature.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl).

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the corresponding benzyl alcohol.

General Protocol for Pinnick Oxidation of Halogenated Methoxybenzaldehydes

This protocol describes a common method for the oxidation of aldehydes to carboxylic acids.

Materials:

  • Halogenated methoxybenzaldehyde (1.0 mmol)

  • Sodium chlorite (NaClO₂) (1.5 mmol)

  • 2-Methyl-2-butene (5.0 mmol)

  • Monosodium phosphate (NaH₂PO₄)

  • Solvent system (e.g., t-butanol and water)

Procedure:

  • Dissolve the halogenated methoxybenzaldehyde in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene to the solution.

  • In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

  • Slowly add the aqueous solution of the oxidant to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for several hours, monitoring the progress by TLC.

  • After the reaction is complete, quench any remaining oxidant by adding a solution of sodium sulfite.

  • Acidify the mixture with dilute HCl and extract the carboxylic acid product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to obtain the crude product, which can be further purified by recrystallization or chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X R-X (Methoxybenzaldehyde halide) Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Base Base Base->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' R-R' (Coupled Product) Reductive\nElimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_Reactants Reactant Preparation Chloro-Methoxybenzaldehyde Chloro-Methoxybenzaldehyde Reaction_Setup Reaction Setup (Parallel Synthesis) Chloro-Methoxybenzaldehyde->Reaction_Setup Bromo-Methoxybenzaldehyde Bromo-Methoxybenzaldehyde Bromo-Methoxybenzaldehyde->Reaction_Setup Reaction_Monitoring Reaction Monitoring (e.g., TLC, GC-MS) Reaction_Setup->Reaction_Monitoring Workup_Purification Workup and Purification Reaction_Monitoring->Workup_Purification Product_Characterization Product Characterization (NMR, MS) Workup_Purification->Product_Characterization Data_Analysis Data Analysis (Yield, Rate Comparison) Product_Characterization->Data_Analysis

Caption: A generalized experimental workflow for comparing reactivity.

References

Spectroscopic Comparison of 3,5-Dichloro-2-methoxybenzaldehyde and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis of 3,5-Dichloro-2-methoxybenzaldehyde and its key positional isomers—2,4-Dichloro-5-methoxybenzaldehyde, 2,6-Dichloro-3-methoxybenzaldehyde, and 3,4-Dichloro-5-methoxybenzaldehyde—is presented. This guide provides predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate the unambiguous identification of these closely related compounds, which are of interest to researchers, scientists, and drug development professionals.

The differentiation of positional isomers is a critical analytical challenge in chemical synthesis and drug discovery. Subtle changes in the substitution pattern on the benzaldehyde scaffold can significantly impact a molecule's physicochemical properties and biological activity. This guide offers a comparative analysis of the predicted spectroscopic signatures of four dichloromethoxybenzaldehyde isomers to aid in their characterization.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its selected isomers. This data has been generated using computational prediction tools to provide a reliable basis for spectroscopic differentiation.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Methoxy Protons (δ, ppm)
This compound~10.4~7.6 (d, 1H), ~7.3 (d, 1H)~4.0 (s, 3H)
2,4-Dichloro-5-methoxybenzaldehyde~10.3~7.8 (s, 1H), ~7.2 (s, 1H)~3.9 (s, 3H)
2,6-Dichloro-3-methoxybenzaldehyde~10.5~7.4 (d, 1H), ~7.1 (d, 1H)~3.9 (s, 3H)
3,4-Dichloro-5-methoxybenzaldehyde~9.8~7.7 (d, 1H), ~7.6 (d, 1H)~4.0 (s, 3H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundAldehyde Carbonyl (δ, ppm)Aromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)
This compound~189~160, ~135, ~132, ~130, ~128, ~125~62
2,4-Dichloro-5-methoxybenzaldehyde~188~158, ~138, ~133, ~130, ~125, ~115~57
2,6-Dichloro-3-methoxybenzaldehyde~189~155, ~135, ~132, ~130, ~128, ~120~57
3,4-Dichloro-5-methoxybenzaldehyde~190~156, ~138, ~134, ~132, ~128, ~112~57

Table 3: Predicted Key Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
This compound~1700~800-750~1250, ~1020~1580, ~1460
2,4-Dichloro-5-methoxybenzaldehyde~1695~820-780~1260, ~1030~1590, ~1470
2,6-Dichloro-3-methoxybenzaldehyde~1705~790-740~1270, ~1040~1570, ~1450
3,4-Dichloro-5-methoxybenzaldehyde~1690~810-760~1255, ~1025~1585, ~1475

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound204/206/208175/177 ([M-CHO]⁺), 161/163 ([M-CH₃-CO]⁺)
2,4-Dichloro-5-methoxybenzaldehyde204/206/208175/177 ([M-CHO]⁺), 161/163 ([M-CH₃-CO]⁺)
2,6-Dichloro-3-methoxybenzaldehyde204/206/208175/177 ([M-CHO]⁺), 161/163 ([M-CH₃-CO]⁺)
3,4-Dichloro-5-methoxybenzaldehyde204/206/208175/177 ([M-CHO]⁺), 161/163 ([M-CH₃-CO]⁺)

Note: The presence of two chlorine atoms results in characteristic isotopic patterns for the molecular ion and chlorine-containing fragments.

Experimental Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of dichloromethoxybenzaldehyde isomers.

Spectroscopic_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation and Identification Sample Unknown Dichloromethoxy- benzaldehyde Isomer MS Mass Spectrometry (GC-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS_Data Molecular Ion (m/z 204/206/208) & Isotopic Pattern MS->MS_Data IR_Data C=O, C-Cl, C-O Stretching Frequencies IR->IR_Data NMR_Data Chemical Shifts & Splitting Patterns of Aromatic Protons NMR->NMR_Data Identification Isomer Identification MS_Data->Identification IR_Data->Identification NMR_Data->Identification

Caption: Workflow for Spectroscopic Isomer Differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the dichloromethoxybenzaldehyde isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton spectrum is acquired with a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 45° or 90° pulse, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds. An increased number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the empty sample holder or a pure KBr pellet is recorded. The sample is then placed in the beam path, and the spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the dichloromethoxybenzaldehyde isomer (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is used for analysis.

  • GC Separation: A small volume (e.g., 1 µL) of the sample solution is injected into the GC. The oven temperature program is optimized to ensure good separation of the analyte from any impurities.

  • MS Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is fragmented by a 70 eV electron beam. The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • Data Processing: The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values. The fragmentation pattern is then analyzed to confirm the structure of the isomer.

The Pharmacological Potential of Substituted Benzaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzaldehyde scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the bioactivity of various substituted benzaldehyde derivatives, with a focus on the influence of chloro and methoxy substitutions, supported by experimental data and methodologies.

While specific comprehensive studies on 3,5-Dichloro-2-methoxybenzaldehyde derivatives are limited in the public domain, a comparative analysis of structurally related compounds provides valuable insights into their potential therapeutic applications. This guide synthesizes findings from various studies on chlorinated, methoxylated, and other substituted benzaldehyde derivatives to predict and understand the biological activity of this class of compounds.

Comparative Biological Activity of Benzaldehyde Derivatives

The biological activity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, particularly chlorination, and methoxylation are key modifications that modulate the pharmacological properties of these compounds.

Anticancer Activity

Substituted benzaldehydes have shown significant promise as anticancer agents, often inducing apoptosis and cell cycle arrest in various cancer cell lines.

A study on benzyloxybenzaldehyde derivatives revealed that compounds with chloro and methoxy substitutions exhibited significant anticancer activity against the HL-60 cell line.[1] For instance, 2-(benzyloxy)-5-chlorobenzaldehyde and various methoxy-substituted analogues demonstrated notable activity at micromolar concentrations.[1] The mechanism of action for some of these derivatives involves the induction of apoptosis through the loss of mitochondrial membrane potential and cell cycle arrest at the G2/M phase.[1]

Similarly, salicylaldehyde benzoylhydrazones, particularly those with methoxy group substitutions, have shown potent antiproliferative effects.[2] The introduction of a methoxy group on the salicylaldehyde ring enhanced cytotoxicity against leukemia and breast cancer cell lines.[2]

Table 1: Comparative Anticancer Activity of Substituted Benzaldehyde Derivatives

Compound/Derivative ClassCancer Cell LineActivity Metric (e.g., IC50)Reference
2-(benzyloxy)-5-chlorobenzaldehydeHL-60Significant activity at 1-10 µM[1]
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60Potent activity at 1-10 µM[1]
3-methoxysalicylaldehyde-derived hydrazonesHL-60Strong cytotoxicity[2]
5-methoxysalicylaldehyde hydrazonesMCF-7Heightened activity[2]
Antimicrobial Activity

Chlorinated and other substituted benzaldehyde derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal pathogens.

For example, chalcones derived from 4-chlorobenzaldehyde have demonstrated in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] The antimicrobial action of hydroxybenzaldehydes is thought to involve interaction with the cell surface, leading to membrane disruption and leakage of intracellular components.[4]

Table 2: Comparative Antimicrobial Activity of Substituted Benzaldehyde Derivatives

Compound/Derivative ClassMicroorganismActivity Metric (e.g., MIC)Reference
4-Chlorobenzaldehyde-derived chalconeEscherichia coliActive in vitro[3]
4-Chlorobenzaldehyde-derived chalconeStaphylococcus aureusActive in vitro[3]
HydroxybenzaldehydesBacteriaBiocidal activity[4]
Anti-inflammatory Activity

Benzaldehyde derivatives isolated from natural sources and synthesized analogues have been shown to possess anti-inflammatory properties. Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways.

For instance, benzaldehyde derivatives from the marine fungus Eurotium sp. inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[5] This was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Furthermore, these compounds were found to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammation.[5][6] Some derivatives also induce the expression of heme oxygenase-1 (HO-1), which has anti-inflammatory effects.[5][6]

Table 3: Comparative Anti-inflammatory Activity of Substituted Benzaldehyde Derivatives

Compound/Derivative ClassCell Line/ModelEffectReference
Flavoglaucin (a benzaldehyde derivative)RAW264.7 macrophagesInhibition of NO and PGE2 production[5]
Isotetrahydro-auroglaucin (a benzaldehyde derivative)RAW264.7 macrophagesInhibition of NO and PGE2 production[5]
Psiguadial B and its halogenated analoguesMouse cortical neuronsDecreased H2O2-induced cell death[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the biological activities of benzaldehyde derivatives.

Synthesis of Chalcone Derivatives

A common method for synthesizing chalcone derivatives involves the Claisen-Schmidt condensation of an appropriate substituted benzaldehyde with a substituted acetophenone.

Protocol:

  • Dissolve the substituted acetophenone in ethanol.

  • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

  • Add the substituted benzaldehyde to the reaction mixture.

  • Continue stirring for a specified period until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and research strategies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis start Substituted Benzaldehyde + Substituted Acetophenone reaction Claisen-Schmidt Condensation start->reaction product Chalcone Derivative reaction->product characterization Spectroscopic Analysis (NMR, IR, MS) product->characterization anticancer Anticancer Assays (MTT, Apoptosis) characterization->anticancer antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) characterization->anti_inflammatory data IC50 / MIC Determination anticancer->data antimicrobial->data anti_inflammatory->data sar Structure-Activity Relationship (SAR) data->sar

Caption: Workflow for Synthesis and Biological Evaluation of Benzaldehyde Derivatives.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->IKK

Caption: Inhibition of the NF-κB Signaling Pathway by Benzaldehyde Derivatives.

References

Comparative Guide to Validated Analytical Methods for 3,5-Dichloro-2-methoxybenzaldehyde Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 3,5-Dichloro-2-methoxybenzaldehyde. The selection of a robust and validated analytical method is critical for ensuring the accuracy, reliability, and reproducibility of experimental data in synthetic chemistry, quality control, and drug development. This document outlines and compares the expected performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established validation parameters for similar aromatic aldehydes.

Data Presentation: Comparative Performance of Analytical Methods
MethodLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)
HPLC-UV >0.9990.01 - 0.50.03 - 1.590 - 110< 5
GC-MS >0.9980.05 - 1.00.15 - 3.085 - 115< 10

Table 1: Expected performance characteristics of different analytical methods for the quantification of this compound. Data is extrapolated from validated methods for similar aromatic aldehydes.

Experimental Protocols

Detailed methodologies for the analysis of aromatic aldehydes, adaptable for this compound, are provided below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in reaction mixtures and for purity assessment.[1]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample from Reaction Mixture: Withdraw an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[1]

2. Instrumentation:

  • An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[1] Isocratic or gradient elution can be employed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 254 nm or the wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

4. Method Validation Parameters:

  • Linearity: Assessed by a five to seven-point calibration curve.

  • Accuracy: Determined by spike-recovery experiments at three different concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of this compound, especially in complex matrices or at low concentrations.[4][5]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.

  • Sample Extraction: If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

  • Derivatization (if necessary): While benzaldehydes are generally volatile, derivatization may sometimes be used to improve chromatographic properties. However, for this compound, it is likely not required.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.[4]

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).[6]

4. Mass Spectrometry Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.[4]

  • Ionization Energy: 70 eV.[4]

  • Scan Mode: Full scan mode (e.g., m/z 50-300) for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis, using characteristic ions of this compound.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System filter->hplc detector UV Detector hplc->detector chromatogram Chromatogram detector->chromatogram quantification Quantification chromatogram->quantification

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extract Solvent Extraction start->extract concentrate Concentrate extract->concentrate gc Gas Chromatograph concentrate->gc ms Mass Spectrometer gc->ms mass_spec Mass Spectrum ms->mass_spec quantification Quantification (SIM) mass_spec->quantification

Caption: General workflow for GC-MS analysis.

Method_Validation_Logic cluster_purpose Validation Purpose cluster_parameters Key Validation Parameters purpose Demonstrate Suitability for Intended Purpose specificity Specificity purpose->specificity linearity Linearity & Range purpose->linearity accuracy Accuracy purpose->accuracy precision Precision purpose->precision lod LOD purpose->lod loq LOQ purpose->loq robustness Robustness purpose->robustness specificity->linearity linearity->accuracy accuracy->precision precision->lod lod->loq loq->robustness

Caption: Logical relationship of method validation parameters.

References

Safety Operating Guide

Safe Disposal of 3,5-Dichloro-2-methoxybenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 3,5-Dichloro-2-methoxybenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This chemical is known to cause skin and eye irritation, and may also lead to respiratory irritation. Proper disposal is not only a matter of safety but also a legal and ethical responsibility to protect the environment.

Hazard Profile and Safety Precautions

Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This understanding informs the necessity of the safety measures outlined below.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation upon contact.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE):

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound for disposal:

  • Hand Protection: Wear protective gloves that are resistant to chemicals.

  • Eye and Face Protection: Use chemical safety goggles and a face shield for comprehensive protection[1].

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a suitable respiratory mask is essential.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound, as with any hazardous chemical, must be conducted in a controlled and systematic manner. The following steps provide a clear guide for its proper disposal.

1. Waste Segregation and Collection:

  • All waste containing this compound, including contaminated materials and rinsate, must be segregated from non-hazardous waste.

  • Collect the chemical waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

2. Spill Management:

  • In the event of a spill, first, ensure the area is well-ventilated.

  • Wearing the appropriate PPE, contain the spill.

  • Carefully sweep up the solid material and place it into a suitable container for disposal[1]. Avoid creating dust.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

3. Decontamination of Empty Containers:

  • Empty containers that held this compound are also considered hazardous waste.

  • These containers must be triple-rinsed with an appropriate solvent[2][3].

  • The rinsate from this process is hazardous and must be collected in a designated hazardous waste container[2][3].

  • After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

4. Final Disposal:

  • The collected hazardous waste must be disposed of through an approved waste disposal plant[1][4].

  • Do not discharge this compound or its contaminated waste into the environment, including drains or waterways[1][5].

  • Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_spill Spill Response cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate Chemical Waste A->B C Collect in Labeled, Sealed Container B->C H Store Waste Securely C->H D Triple-Rinse Empty Containers E Collect Rinsate as Hazardous Waste D->E E->C F Contain and Sweep Up Spill G Collect Spill Debris as Hazardous Waste F->G G->C I Arrange for Pickup by Approved Waste Disposal Service H->I J Maintain Disposal Records I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,5-Dichloro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,5-Dichloro-2-methoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data from analogous compounds, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It may also be harmful if swallowed.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.[4][5]To protect against splashes that can cause serious eye irritation.[1][2][6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes.[4][5][7]To prevent skin contact which can cause irritation.[1][2][6]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood). If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended.[8]To avoid inhalation of dust or vapors that may cause respiratory tract irritation.[1][3][8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment.

  • Ventilation: Ensure the work area, preferably a chemical fume hood, is clean and the ventilation is functioning correctly.

  • PPE Inspection: Inspect all PPE for integrity before use. Do not use damaged gloves or other compromised equipment.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.

2. Handling the Compound:

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the chemical.[1][8]

  • Transfer: When transferring the solid, avoid creating dust. Use a spatula or other appropriate tool.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[6][9]

  • Contamination: Immediately change any contaminated clothing.[1]

3. Post-Handling and Decontamination:

  • Cleaning: Clean the work surface thoroughly after use.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container.[6]

  • Hand Washing: Wash hands again after removing gloves.

Disposal Plan: Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic compound, it must be treated as hazardous waste.[7]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[7]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Collection of Contaminated Materials: All items that have come into direct contact with the chemical, such as gloves, weighing papers, and pipette tips, must be placed in the designated hazardous waste container.[7]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[7] Store the container in a designated satellite accumulation area within the laboratory, which should have secondary containment.[7]

  • Final Disposal: Arrange for a licensed hazardous waste management company to collect the waste for disposal, which is typically done via high-temperature incineration.[7] Do not pour this chemical down the drain.[8]

Physicochemical Data of Analogous Compounds

The following table summarizes key quantitative data for compounds structurally similar to this compound to provide context for its physical properties.

Property2-Methoxybenzaldehyde3-Methoxybenzaldehyde3-Methoxysalicylaldehyde
Molecular Formula C₈H₈O₂C₈H₈O₂C₈H₈O₃
Melting Point 34 - 40 °CNot Applicable (Liquid)40 - 42 °C
Boiling Point 238 °C @ 760 mmHg143 °C265 - 266 °C
Flash Point 117 °C110 °CNot Available
Physical State Low melting solidLiquidSolid
Appearance Light yellowYellowLight yellow

Source:[2][6][9][10]

Experimental Workflow and Safety Protocol Diagram

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal risk_assessment Conduct Risk Assessment ppe_selection Select & Inspect PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection setup_workspace Prepare Ventilated Workspace (Fume Hood) ppe_selection->setup_workspace weigh_transfer Weigh & Transfer Chemical (Avoid Dust Generation) setup_workspace->weigh_transfer experiment Perform Experimental Procedure weigh_transfer->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate remove_ppe Properly Remove & Dispose of PPE (Gloves in Waste) decontaminate->remove_ppe collect_waste Collect Chemical & Contaminated Items in Labeled Container decontaminate->collect_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands store_waste Store in Secondary Containment (Satellite Accumulation Area) collect_waste->store_waste professional_disposal Arrange for Professional Hazardous Waste Pickup store_waste->professional_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.